3-(Hydroxymethyl)quinolin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(hydroxymethyl)quinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. Quinolin-2(1H)-one scaffolds are present in a wide range of biologically active compounds and are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document details the synthetic route from substituted acetanilides, including experimental protocols, quantitative data, and pathway visualizations to facilitate research and development efforts.
Core Synthesis Pathway
The most common and well-documented pathway for the synthesis of this compound involves a two-step process starting from a substituted acetanilide. The key steps are:
-
Vilsmeier-Haack Formylation and Cyclization: A substituted acetanilide undergoes a Vilsmeier-Haack reaction to yield a 2-chloro-3-formylquinoline intermediate. This is subsequently hydrolyzed to produce 3-formylquinolin-2(1H)-one.
-
Reduction of the Formyl Group: The aldehyde functionality at the 3-position is then selectively reduced to a hydroxymethyl group to yield the final product.
This pathway offers a versatile route to the target molecule, with the potential for modification of the quinolinone core by using appropriately substituted acetanilides as starting materials.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Vilsmeier-Haack Cyclization of Substituted Acetanilides to 2-Chloro-3-formylquinolines
| Entry | Acetanilide Substituent (R) | Molar Ratio (POCl₃:Acetanilide) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H | 12:1 | 90 | 3.5 | 65 |
| 2 | 6-Methyl | 12:1 | 90 | 4 | 72 |
| 3 | 7-Methyl | 12:1 | 90 | 4 | 75 |
| 4 | 8-Methyl | 12:1 | 90 | 16 | 67 |
| 5 | 6-Methoxy | 12:1 | 90 | 16 | 54 |
| 6 | 7-Methoxy | 12:1 | 90 | 4 | 78 |
| 7 | 8-Methoxy | 12:1 | 90 | 16 | 60 |
| 8 | 6-Chloro | 12:1 | 90 | 4 | 42 |
| 9 | 7-Chloro | 12:1 | 90 | 4 | 50 |
Data compiled from multiple sources detailing the Vilsmeier-Haack reaction on various acetanilides.
Table 2: Reduction of 3-Formylquinolin-2(1H)-one Derivatives
| Entry | Substrate | Reducing Agent | Solvent | Molar Ratio (Reducer:Substrate) | Reaction Time | Yield (%) |
| 1 | 1-(p-tolyl)-3-formylquinolin-2(1H)-one | Sodium Borohydride (NaBH₄) | Methanol | 3:1 | 10 min (after disappearance of starting material) | 83 |
This table presents data for the reduction of a representative N-substituted 3-formylquinolin-2(1H)-one, a close analog of the direct precursor to the title compound.[1]
Experimental Protocols
Step 1a: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This protocol is a general procedure for the Vilsmeier-Haack cyclization of acetanilides.
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (12 equivalents)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
Cool N,N-dimethylformamide (DMF) to 0-5 °C in a flask equipped with a dropping funnel and a stirrer.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.
-
After the addition is complete, add the substituted acetanilide to the Vilsmeier reagent.
-
Heat the reaction mixture to 90 °C and maintain for the duration specified in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium carbonate solution.
-
The solid 2-chloro-3-formylquinoline precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.
Step 1b: Hydrolysis of 2-Chloro-3-formylquinoline to 3-Formylquinolin-2(1H)-one
This procedure describes the conversion of the 2-chloro intermediate to the quinolin-2-one.
Materials:
-
2-Chloro-3-formylquinoline
-
70% aqueous acetic acid solution
Procedure:
-
Dissolve the 2-chloro-3-formylquinoline in a 70% aqueous acetic acid solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-formylquinolin-2(1H)-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Reduction of 3-Formylquinolin-2(1H)-one to this compound
This protocol details the final reduction step to obtain the target compound.
Materials:
-
3-Formylquinolin-2(1H)-one (1 equivalent)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (3 equivalents)
Procedure:
-
Dissolve the 3-formylquinolin-2(1H)-one in methanol in a suitable reaction vessel.[1]
-
Add sodium borohydride (NaBH₄) in small portions to the solution with stirring.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Continue stirring for an additional 10 minutes after the disappearance of the starting material.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Synthesis Pathway and Logic Diagrams
Caption: Overall synthesis pathway for this compound.
Caption: Potential biological signaling context for quinolin-2(1H)-one derivatives.
References
An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)quinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal and pharmaceutical chemistry due to their presence in numerous natural alkaloids and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document provides a comprehensive overview of the known chemical properties, experimental protocols, and structural data for this compound, serving as a vital resource for professionals in research and drug development.
Core Chemical Properties
This compound, also known as 1,2-Dihydro-3-(hydroxymethyl)-2-oxoquinoline, is a stable solid compound under specified storage conditions.[3] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(hydroxymethyl)-1H-quinolin-2-one | N/A |
| Synonyms | 3-(Hydroxymethyl)-2(1H)-quinolinone, 1,2-Dihydro-3-(hydroxymethyl)-2-oxoquinoline | [3] |
| CAS Number | 90097-45-3 | [3][4] |
| Molecular Formula | C₁₀H₉NO₂ | [3][4] |
| Molecular Weight | 175.18 g/mol | [3][4] |
| Melting Point | 200°C | [3] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2-8°C, protect from light | [3] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, typically in the range of 7.0-8.0 ppm. A characteristic singlet or doublet for the proton at the C4 position would be observed. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would display signals for the ten carbon atoms. The carbonyl carbon (C=O) at the C2 position is expected to have a chemical shift in the range of 160-165 ppm. Aromatic carbons would resonate between 115-140 ppm. The methylene carbon of the hydroxymethyl group would appear further upfield, typically around 60-65 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the amide group around 1650-1680 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the hydroxyl group would be visible in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da).
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic methodologies for quinolin-2-one derivatives, a general protocol can be outlined[5][6][7].
General Synthesis of Quinolin-2-one Derivatives
A common route for synthesizing quinolin-2-one structures involves the reaction of coumarin derivatives with nucleophiles like hydrazine hydrate.[6]
Example Protocol: Synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one from a Coumarin Precursor[6]
-
Dissolution: Dissolve the starting coumarin derivative (e.g., 4,7-dimethyl-6-nitrocoumarin, 0.05 mole) in anhydrous pyridine (20 ml).
-
Addition of Reagent: Add hydrazine hydrate (80%, 0.15 mole) to the mixture.
-
Reflux: Heat the reaction mixture under reflux with stirring for 6 hours at approximately 117°C.
-
Work-up: Concentrate the resulting solution under reduced pressure. Add ethanol (10 ml) and concentrate again to remove excess solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to yield the pure quinolin-2-one derivative.
This protocol illustrates a general pathway. The synthesis of this compound would require a different starting material, likely a coumarin with a functional group at the 3-position that can be converted to a hydroxymethyl group, or direct synthesis from an appropriate aniline and a β-keto ester derivative.
Characterization Workflow
A standard workflow for the characterization of a newly synthesized compound like this compound is visualized below.
Biological Activity and Potential Applications
While specific biological activities for this compound are not detailed in the provided search results, the broader class of quinoline derivatives is known for a wide spectrum of pharmacological effects.[2] These include:
-
Anticancer Activity: Many quinoline compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[2][8]
-
Antimicrobial and Antifungal Activity: The quinoline scaffold is a key component in several antibacterial and antifungal agents.[2]
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory drugs.[2]
The presence of the hydroxymethyl group on the quinolinone core of this compound provides a reactive handle for further chemical modification. This allows for the potential development of new derivatives with tailored biological activities, making it a compound of interest for drug discovery programs. The modification of a methyl group to a hydroxymethyl group has been shown in other furoquinolinone systems to reduce genotoxicity while maintaining antiproliferative activity, suggesting a potential therapeutic advantage.[8]
Potential Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from 2-hydroxyquinoline-3-carboxylic acid or its ester derivative.
This pathway involves the selective reduction of the ester functional group to a primary alcohol, a standard transformation in organic synthesis. The choice of reducing agent and reaction conditions would be critical to avoid over-reduction or reaction with the amide functionality in the quinolinone ring.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 7. impactfactor.org [impactfactor.org]
- 8. bioone.org [bioone.org]
Spectroscopic Data of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Hydroxymethyl)quinolin-2(1H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted and comparative spectroscopic data to facilitate its identification and characterization. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol CAS Number: 90097-45-3[1]
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 11.5 | br s | 1H | N-H |
| ~7.8 - 8.0 | s | 1H | H4 |
| ~7.2 - 7.6 | m | 4H | Ar-H (H5, H6, H7, H8) |
| ~4.6 | s | 2H | -CH₂- |
| ~3.5 - 4.0 | t | 1H | -OH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic of quinolin-2(1H)-ones.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C2 (C=O) |
| ~138 | C8a |
| ~131 | C4a |
| ~130 | C7 |
| ~128 | C4 |
| ~122 | C5 |
| ~120 | C6 |
| ~115 | C8 |
| ~114 | C3 |
| ~60 | -CH₂OH |
Note: The assignments are based on computational predictions and comparison with known quinolinone derivatives.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with the spectra of related quinoline and quinolinone compounds.[3][4][5]
Table 3: Expected Infrared Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 3200 - 3000 | N-H stretch | Amide (lactam) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |
| 1680 - 1650 | C=O stretch | Amide (lactam) |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1480 - 1400 | C-C stretch | Aromatic ring |
| 1200 - 1000 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Specific experimental mass spectrometry data for this compound is not documented in the searched literature. The expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 175 | [M]⁺ | Molecular ion |
| 157 | [M-H₂O]⁺ | Loss of water from the hydroxymethyl group |
| 146 | [M-CHO]⁺ | Loss of a formyl radical |
| 128 | [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide |
Note: The fragmentation pattern can be influenced by the ionization technique used.[6][7]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis
This compound can be synthesized from 2-chloroquinoline-3-carbaldehyde. The synthesis involves two main steps:
-
Hydrolysis of 2-chloroquinoline-3-carbaldehyde to 3-formylquinolin-2(1H)-one:
-
2-chloroquinoline-3-carbaldehyde is refluxed in an acidic aqueous solution (e.g., 70% acetic acid).
-
The reaction mixture is then neutralized to precipitate the product, 3-formylquinolin-2(1H)-one.
-
-
Reduction of the formyl group:
-
3-formylquinolin-2(1H)-one is dissolved in a suitable solvent like methanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added in portions.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
-
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
References
- 1. scbt.com [scbt.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2(1H)-Quinolinone [webbook.nist.gov]
- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Structural Landscape of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide for Researchers
An in-depth examination of the structural and functional characteristics of 3-(Hydroxymethyl)quinolin-2(1H)-one and its analogs for applications in drug discovery and development.
Abstract
This compound is a molecule of significant interest within the broader class of quinolinone derivatives, which are recognized for their diverse pharmacological activities. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. To offer structural insights, a detailed analysis of the crystal structure of the closely related compound, 3-hydroxyquinolin-2(1H)-one, is presented. This technical paper aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data and outlining experimental protocols.
Introduction
Quinolin-2(1H)-one and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The functionalization of the quinolinone core, such as the introduction of a hydroxymethyl group at the 3-position, can significantly influence its physicochemical properties and biological targets. Understanding the three-dimensional arrangement of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action.
Despite extensive searches of crystallographic databases, a single-crystal X-ray diffraction structure for this compound (CAS 90097-45-3) has not been reported in the public domain.[1] However, the crystal structure of the analogous compound, 3-hydroxyquinolin-2(1H)-one, provides valuable insights into the potential solid-state conformation and intermolecular interactions that might be expected for the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 90097-45-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
Crystallographic Data of an Analogous Compound: 3-Hydroxyquinolin-2(1H)-one
To provide a structural framework, the crystallographic data for the closely related compound, 3-hydroxyquinolin-2(1H)-one, is presented. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Number | 670563 |
| Empirical Formula | C₉H₇NO₂ |
| Formula Weight | 161.16 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 8.334(2) |
| b (Å) | 14.783(3) |
| c (Å) | 6.8390(14) |
| α (°) | 90 |
| β (°) | 110.13(3) |
| γ (°) | 90 |
| Volume (ų) | 791.1(3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.354 |
This data is for 3-hydroxyquinolin-2(1H)-one, not this compound.[2]
Experimental Protocols
Synthesis of Quinolin-2-one Derivatives
The synthesis of quinolin-2-one derivatives can be achieved through various established methods. One common approach involves the cyclization of substituted coumarins. For instance, the reaction of 4,7-dimethylcoumarin with nitric acid followed by treatment with hydrazine hydrate can yield N-amino-4,7-dimethyl-6-nitroquinoline-2-one.[3][4] This intermediate can then be further modified.
A general synthetic workflow for producing quinolin-2-one derivatives is illustrated in the diagram below.
Caption: A generalized synthetic pathway for quinolin-2-one derivatives.
Single Crystal Growth
For a yet-to-be-determined crystal structure of this compound, a suitable protocol for single crystal growth would be required. A general approach would involve:
-
Synthesis and Purification: The compound would first be synthesized and purified to a high degree, typically greater than 99%, using techniques such as recrystallization or column chromatography.
-
Solvent Selection: A screening of various solvents and solvent mixtures would be conducted to identify a system in which the compound has moderate solubility.
-
Crystallization Method: Several methods could be employed:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent (in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.
Biological Activities of Quinolinone Scaffolds
The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include:
-
Anticancer Activity: Many quinolin-2-one derivatives have demonstrated potent antitumor effects.[3]
-
Anti-inflammatory Activity: The scaffold is present in a number of compounds with anti-inflammatory properties.[3]
-
Antimicrobial Activity: Quinolinones have been investigated for their antibacterial and antifungal activities.
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against various enzymes, such as TGF-β type 1 receptor kinase (ALK5).
The logical relationship between the core scaffold and its potential biological activities is depicted below.
Caption: Biological activities associated with the quinolin-2-one scaffold.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of its chemical nature, synthesis, and the broader biological importance of the quinolinone scaffold. The crystallographic data of the closely related 3-hydroxyquinolin-2(1H)-one offers a valuable proxy for computational modeling and structure-activity relationship studies. The determination of the precise three-dimensional structure of this compound through single-crystal X-ray diffraction is a critical next step that would significantly aid in the rational design of novel therapeutics based on this promising molecular framework.
References
Biological Activity of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide
Disclaimer: This technical guide summarizes the known biological activities of the quinolin-2(1H)-one scaffold, providing context for the potential activities of 3-(Hydroxymethyl)quinolin-2(1H)-one. It is important to note that, based on a comprehensive review of publicly available scientific literature, specific biological activity data, quantitative metrics (e.g., IC50 values), and detailed mechanistic studies for this compound are not extensively documented. The information presented herein is based on studies of structurally related quinolin-2-one derivatives and should be considered as a predictive guide for researchers, scientists, and drug development professionals.
Introduction
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of a hydroxymethyl group at the 3-position of the quinolin-2(1H)-one ring, as in this compound, offers a potential site for further chemical modification and interaction with biological targets. This guide provides an in-depth overview of the reported biological activities of the quinolin-2-one class, with a focus on data and methodologies relevant to the potential investigation of this compound.
Synthesis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, 3-(Hydroxymethyl)-1-(p-tolyl)quinolin-2(1H)-one has been synthesized by the reduction of 2-oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde using sodium borohydride in methanol. This method provides a straightforward way to access 3-hydroxymethyl substituted quinolin-2-ones.
Biological Activities of the Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one nucleus is a versatile pharmacophore, with derivatives exhibiting a range of biological effects. The following sections summarize the key activities reported for this class of compounds.
Anticancer Activity
Numerous quinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
Quantitative Data for Selected Quinolin-2(1H)-one Derivatives:
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| 3-Methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.8 ± 0.1 µM | [2] |
| 3-Methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast Cancer) | 2.1 ± 0.3 µM | [2] |
| Tetrahydroquinolinone derivative 4a | HCT-116 (Colon Cancer) | Potent cytotoxicity (exact value not specified) | [3] |
| Tetrahydroquinolinone derivative 4a | A549 (Lung Cancer) | Potent cytotoxicity (exact value not specified) | [3] |
Antimicrobial Activity
The quinolin-2-one scaffold is also a known antibacterial and antifungal agent.[4] Certain derivatives have shown significant activity against multidrug-resistant bacterial strains.[5]
Quantitative Data for a Selected Quinolin-2(1H)-one Derivative:
| Compound/Derivative | Bacterial Strain | Activity Metric (MIC) | Reference |
| Quinoline-2-one derivative 6c | MRSA | 0.75 µg/mL | [5] |
| Quinoline-2-one derivative 6c | VRE | 0.75 µg/mL | [5] |
| Quinoline-2-one derivative 6c | MRSE | 2.50 µg/mL | [5] |
Anti-inflammatory Activity
Derivatives of the related 3-hydroxy pyridine-4-one have demonstrated anti-inflammatory effects in animal models, suggesting that the quinolin-2-one scaffold may also possess similar properties.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of the biological activity of novel compounds. The following are representative protocols for key assays relevant to the study of quinolin-2(1H)-one derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not been identified, related quinolinone derivatives have been shown to interact with key cellular signaling cascades implicated in cancer and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Downregulation of this pathway is a common mechanism of action for anticancer drugs.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Caption: Postulated inhibition of the NF-κB signaling pathway by quinolin-2-one derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the investigation of the biological activity of a novel compound like this compound.
Caption: A general experimental workflow for biological activity screening.
Conclusion
The quinolin-2(1H)-one scaffold represents a promising starting point for the development of new therapeutic agents. While specific biological data for this compound is currently limited, the extensive research on related derivatives suggests that this compound may possess interesting anticancer, antimicrobial, or anti-inflammatory properties. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the future investigation of this and other novel quinolin-2(1H)-one derivatives. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Hydroxymethyl)quinolin-2(1H)-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 3-(hydroxymethyl)quinolin-2(1H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by the quinolin-2(1H)-one scaffold.
Synthesis of the this compound Core
The synthesis of the core this compound structure is primarily achieved through the reduction of a corresponding 3-carboxy or 3-carboalkoxy derivative. A general synthetic approach involves the cyclization of an appropriate aniline precursor to form the quinolin-2(1H)-one ring system, followed by functional group manipulation at the 3-position.
A common synthetic route begins with the reaction of an aniline with a suitable three-carbon synthon to construct the heterocyclic core. For instance, the reaction of 2-aminobenzophenones with ketones can yield 2,4-disubstituted quinolines. More specific to the quinolin-2-one scaffold, derivatives can be synthesized from coumarin compounds. For example, the reaction of 4,7-dimethyl coumarin with nitric acid, followed by treatment with hydrazine hydrate, can lead to N-amino-quinolin-2-one derivatives which can be further modified.[1]
Another approach involves the synthesis of 3-quinoline carboxylic acids which can then be reduced to the desired 3-(hydroxymethyl) derivatives. The synthesis of these carboxylic acid precursors can be achieved through various methods, including the reaction of isatin with malonic acid or the hydrolysis of corresponding esters.
Biological Activities and Quantitative Data
Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Below are tables summarizing the cytotoxic activities of various 3-substituted quinolin-2(1H)-one analogues against several cancer cell lines. It is important to note that specific data for the parent this compound is limited in the public domain, and the following data pertains to more complex derivatives.
Table 1: Cytotoxicity of 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones [2]
| Compound | R | IC50 (µM) vs. HepG2 | IC50 (µM) vs. KB |
| 6b | 4-CH3 | > 100 | 1.32 |
| 6e | 4-F | > 100 | 1.33 |
| 6f | 4-Cl | > 100 | 11.24 |
Table 2: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. HL-60 | IC50 (µM) vs. MCF-7 |
| 5a | H | H | Ph | H | 2.4 ± 0.2 | 5.1 ± 0.4 |
| 5b | H | H | Ph | Me | 2.1 ± 0.1 | 4.8 ± 0.3 |
| 5c | H | H | Ph | Et | 1.9 ± 0.1 | 4.5 ± 0.3 |
| 5d | H | H | 4-Me-Ph | H | 2.8 ± 0.3 | 5.9 ± 0.5 |
Experimental Protocols
General Procedure for MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a detailed protocol for evaluating the cytotoxicity of quinolinone derivatives against cancer cell lines.[3][4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (quinolin-2-one derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the test wells).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline-based compounds have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. While specific pathways for this compound are not yet fully elucidated, the broader class of quinoline derivatives is known to target key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), the Mesenchymal-Epithelial Transition factor (c-Met), and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6][7]
General Experimental Workflow for Target Identification
References
The Elusive Mechanism: A Technical Guide to the Potential Actions of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Hydroxymethyl)quinolin-2(1H)-one is a member of the quinolinone family, a class of heterocyclic compounds known for a wide array of biological activities.[1][2] While direct, in-depth research on the specific mechanism of action for this compound is not extensively available in current literature, this technical guide synthesizes the known biological activities and mechanisms of closely related quinolinone derivatives to provide a comprehensive overview of its potential modes of action. This document outlines possible signaling pathways, molecular targets, and experimental approaches to facilitate further investigation into this promising compound. The information presented herein is extrapolated from studies on analogous structures and should be considered as a framework for future research.
Potential Biological Activities of the Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. The biological activities observed for this class of compounds suggest several potential avenues for the mechanism of action of this compound.
Table 1: Reported Biological Activities of Quinolin-2(1H)-one Derivatives
| Biological Activity | Description | Reference Compounds |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. | 3-(heteroaryl)quinolin-2(1H)-ones, 4-aryl-pyrano[3,2-h]quinolones |
| Antimicrobial | Activity against various bacterial strains. | Quinoline-2-one derivatives |
| Enzyme Inhibition/Modulation | Interaction with specific enzymes, leading to either inhibition or stabilization of their activity. | 3-hydroxyquinolin-2(1H)-one derivatives, Furoquinolinones |
| DNA Intercalation & Damage | Insertion between DNA base pairs and induction of DNA lesions, particularly upon photoactivation. | Furoquinolinones |
Potential Mechanisms of Action
Based on the activities of related compounds, several distinct mechanisms of action can be postulated for this compound.
Inhibition of Heat Shock Protein 90 (Hsp90)
Certain 3-(heteroaryl)quinolin-2(1H)-one derivatives have been identified as potential inhibitors of Hsp90.[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Potential Signaling Pathway: Hsp90 Inhibition
Caption: Potential Hsp90 inhibition pathway for this compound.
Modulation of Human Phenylalanine Hydroxylase (hPAH)
Derivatives of 3-hydroxyquinolin-2(1H)-one have been shown to act as protectors of human phenylalanine hydroxylase (hPAH) activity.[4] These compounds are thought to interact with the non-heme ferric center at the enzyme's active site, stabilizing the enzyme. This suggests a potential role for this compound in modulating the activity of metalloenzymes.
Logical Relationship: hPAH Modulation
Caption: Postulated interaction of this compound with hPAH.
DNA Interaction and Topoisomerase II Inhibition
Furoquinolinones, which share a core structure with quinolinones, have been reported to inhibit topoisomerase II and interact with DNA, especially upon UVA irradiation.[5][6] This interaction can lead to the formation of monoadducts and DNA-protein cross-links, ultimately inducing antiproliferative effects. While this compound lacks the furan ring, the potential for DNA intercalation and subsequent biological effects cannot be entirely ruled out and warrants investigation.
Potential Signaling Pathway: DNA Damage and Topoisomerase II Inhibition
Caption: Potential DNA interaction and Topoisomerase II inhibition by this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise mechanism of action of this compound, a systematic experimental approach is required.
Generalized Experimental Workflow
Caption: A generalized workflow for investigating the mechanism of action.
Hsp90 Inhibition Assays
-
ATPase Activity Assay: Hsp90 function is dependent on its ATPase activity. A malachite green-based colorimetric assay can be used to measure the release of inorganic phosphate from ATP in the presence and absence of the test compound. A decrease in phosphate release indicates inhibition.
-
Client Protein Degradation Assay: Treat cancer cell lines (e.g., MCF-7, PC3) with this compound.[3] Analyze the levels of known Hsp90 client proteins (e.g., HER2, Raf-1, Cdk4) by Western blotting. A dose-dependent decrease in these proteins would suggest Hsp90 inhibition.[3]
Enzyme Modulation Assays
-
hPAH Activity Assay: For an enzyme like hPAH, activity can be monitored by measuring the conversion of L-phenylalanine to L-tyrosine via HPLC. The assay can be performed with purified recombinant hPAH in the presence of varying concentrations of the compound to assess its effect on enzyme kinetics.
-
Surface Plasmon Resonance (SPR): SPR can be used to study the direct binding of the compound to the target enzyme.[4] This technique provides quantitative data on binding affinity (KD), as well as association and dissociation rates.
DNA Interaction and Topoisomerase II Assays
-
Topoisomerase II Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of interlocked DNA circles. Topoisomerase II relaxes this network. The inhibition of this process by a compound can be visualized by agarose gel electrophoresis.
-
DNA Binding Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to investigate the binding of the compound to DNA. Changes in the spectral properties of the compound or DNA upon titration can indicate an interaction.
Quantitative Data for Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes data for related compounds to provide a reference for potential efficacy.
Table 2: In Vitro Activity of Related Quinolinone Derivatives
| Compound Class | Assay | Cell Line/Target | IC50 / Activity | Reference |
| 3-(heteroaryl)quinolin-2(1H)-ones | Antiproliferative | Various Cancer Cell Lines | Varies by derivative | [3] |
| Furoquinolinones | Antiproliferative (with UVA) | Mammalian Cells | Higher than 8-MOP | [5] |
| 8-Quinolinethiol hydrochloride | Proteasome Inhibition | HCT 116 | 0.6 µM | [7] |
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While its specific mechanism of action remains to be elucidated, the available data on related quinolinones suggest plausible pathways involving Hsp90 inhibition, enzyme modulation, and DNA interaction. The experimental protocols outlined in this guide provide a clear roadmap for future research. A thorough investigation, beginning with broad cellular screening and progressing to specific biochemical and in vivo studies, is necessary to fully characterize the pharmacological profile of this compound and unlock its potential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of quinolin-2-one compounds
An In-depth Technical Guide to the Discovery and History of Quinolin-2-one Compounds
Introduction
The quinolin-2-one, also known as carbostyril or 1,2-dihydro-2-oxoquinoline, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry. This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is the foundational core for a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[1] Consequently, quinolin-2-one derivatives have been extensively investigated and developed as therapeutic agents in numerous areas, including oncology, neurology, and infectious diseases.[1]
This technical guide provides a comprehensive overview of the discovery and historical development of the quinolin-2-one core. It details the initial isolation of the parent quinoline, the evolution of synthetic methodologies, the discovery of key natural products, and the progression to clinically significant pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key pathways and workflows.
Early History and Discovery of the Quinoline Core
The history of quinolin-2-one is intrinsically linked to its parent compound, quinoline. The journey began in the 19th century with the exploration of coal tar, a complex mixture of organic compounds.
-
1834: German chemist Friedlieb Ferdinand Runge first extracted a colorless, hygroscopic liquid from coal tar. He named this substance "leukol" (from the Greek for "white oil").[2]
-
1842: French chemist Charles Gerhardt synthesized a similar compound by the dry distillation of the alkaloid quinine with potassium hydroxide. He named his discovery "Chinoilin" or "Chinolein".[2]
-
Mid-19th Century: Initially, Runge's leukol and Gerhardt's chinoilin were believed to be distinct isomers due to differences in their reactivity, which were later attributed to impurities. The German chemist August Hoffmann eventually demonstrated that the two compounds were, in fact, identical.[2]
-
1869: The definitive structure of quinoline, a fusion of a benzene ring and a pyridine ring, was proposed by the renowned organic chemist August Kekulé.[3] This structural elucidation was a critical breakthrough, providing a framework for understanding its chemical properties and enabling the rational design of synthetic routes.[3]
While quinoline was discovered in the 1830s, the specific isolation and synthesis of its 2-oxo derivative, quinolin-2-one (carbostyril), followed as chemists began to explore the reactivity of the quinoline ring system.
Emergence of Synthetic Methodologies
The ability to construct the quinoline and quinolin-2-one core in the laboratory was a pivotal development, freeing chemists from reliance on coal tar extraction and paving the way for the creation of novel derivatives.[3][4]
Classic Quinoline Syntheses
Several named reactions developed in the late 19th century became the cornerstones of quinoline chemistry. While primarily aimed at quinolines, modifications of these methods could also yield quinolin-2-one derivatives.
-
Skraup Synthesis (1880): Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4]
-
Knorr Quinoline Synthesis (1886): This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (the tautomeric form of quinolin-2-one) using sulfuric acid.[4] This is one of the most direct early methods for accessing the quinolin-2-one core.
-
Conrad-Limpach Synthesis (1887): Utilizes the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines or 4-quinolinones.[2]
-
Friedländer Synthesis (1882): An aldol-type condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]
Modern Synthetic Routes to Quinolin-2-ones
More contemporary methods have been developed to provide greater efficiency, versatility, and access to complex derivatives.
-
Synthesis from Coumarins: A widely adopted method involves the reaction of a substituted coumarin with hydrazine hydrate. This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization to form an N-amino-quinolin-2-one derivative.[1][5]
-
Palladium-Mediated Cross-Coupling: A modern two-step approach involves the Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-esters. The resulting intermediate undergoes reductive cyclization to yield the 2-quinolone.[6]
Below is a diagram illustrating the general synthetic logic for producing the quinolin-2-one scaffold.
Quinolin-2-ones in Nature
The quinolin-2-one scaffold is not merely a synthetic invention but is also found in a variety of natural products, particularly as alkaloids in plants, fungi, and bacteria.[7][8] The discovery of these natural compounds has often provided the inspiration for new drug development campaigns.
-
Fungal Metabolites: The fungus Aspergillus nidulans has been found to produce a series of prenylated quinolin-2-one alkaloids known as aspoquinolones A–D.[9]
-
Plant Alkaloids: The Rutaceae (citrus) family of plants is a known source of quinoline and quinolin-2-one alkaloids. These compounds often exhibit a range of biological activities.
-
Marine Sources: The marine sponge Hyrtios erecta is the source of aplysinopsin-type indole alkaloids, some of which feature related structural motifs and act as selective inhibitors of neuronal nitric oxide synthase (nNOS).[8]
The study of these natural products is crucial, as they represent evolutionary-selected molecules with inherent biological activity, providing valuable starting points for medicinal chemistry.[7]
Therapeutic Applications and Drug Development
The true significance of the quinolin-2-one scaffold lies in its role as a cornerstone for numerous approved drugs and clinical candidates. Its ability to be functionalized at multiple positions has allowed for the fine-tuning of pharmacological activity across various targets.
Anticancer Agents
Quinolin-2-one derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of protein kinases.[1]
-
Tipifarnib: A farnesyltransferase inhibitor developed for the treatment of certain cancers.
-
Dovitinib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, FGFR, and PDGFR.
-
Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR).
The development of quinoline-chalcone hybrids has also shown potent antiproliferative activity against various human cancer cell lines.[1][10]
CNS-Active Agents
The scaffold's ability to cross the blood-brain barrier makes it suitable for targeting the central nervous system.[1]
-
Aripiprazole: An atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. It is used in the treatment of schizophrenia, bipolar disorder, and depression.
-
Rebamipide: Used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. While primarily for gastrointestinal issues, it demonstrates the scaffold's diverse applications.
Anti-inflammatory and Antimicrobial Activity
Certain derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[1] Additionally, the structural similarity to quinolone antibiotics has prompted research into their antimicrobial potential.
The diagram below illustrates the inhibitory effect of a representative quinolin-2-one derivative on the NF-κB signaling pathway, a key mediator of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. biosynce.com [biosynce.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of aspoquinolones A–D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)quinolin-2(1H)-one (CAS No: 90097-45-3; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.18 g/mol ) is a quinolinone derivative.[1][2] The quinolinone scaffold is a key feature in numerous pharmacologically active compounds, making the physicochemical properties of its derivatives, such as solubility and stability, critical areas of investigation in drug discovery and development. Understanding these attributes is fundamental to formulating effective and reliable dosage forms and predicting a compound's shelf-life.[3][4]
This technical guide provides a framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and best practices used in the pharmaceutical industry for such characterizations. The protocols and workflows are based on established guidelines for pharmaceutical development.[5][6][7]
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. For ionizable molecules like many quinoline derivatives, solubility is highly dependent on pH.[6] A comprehensive solubility profile is therefore essential.
Quantitative Solubility Data (Template)
The following table is a template for presenting experimentally determined solubility data for this compound. Researchers should populate this table with their findings.
| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Purified Water | 25 | ~7.0 | e.g., 0.5 | e.g., 2854 | Equilibrium Shake-Flask |
| Phosphate Buffer | 37 | 2.0 | Data | Data | Equilibrium Shake-Flask |
| Phosphate Buffer | 37 | 5.0 | Data | Data | Equilibrium Shake-Flask |
| Phosphate Buffer | 37 | 7.4 | Data | Data | Equilibrium Shake-Flask |
| Phosphate Buffer | 37 | 9.0 | Data | Data | Equilibrium Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data | Data | Kinetic Solubility Assay |
| Ethanol | 25 | N/A | Data | Data | Kinetic Solubility Assay |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[5][7]
Objective: To determine the saturation solubility of this compound in various aqueous media at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Buffer solutions (e.g., phosphate, acetate) covering a pH range from 2 to 10.[5]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker set to 37 ± 1 °C.[7]
-
Microcentrifuge or filtration apparatus (e.g., 0.45 µm syringe filters).[5]
-
Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry) for quantification.[6]
-
Vials and appropriate volumetric glassware.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer or solvent. Ensure enough solid is present to maintain saturation throughout the experiment.[5]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.[5] A preliminary time-course experiment is recommended to determine the time required to reach equilibrium.[7]
-
Phase Separation: After incubation, remove the vials and allow them to stand to let undissolved solids settle. Separate the solid phase from the supernatant by centrifugation or by filtering through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.[5]
-
Quantification: Aspirate a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.[6]
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]
-
pH Measurement: Measure the final pH of the saturated solution to confirm the pH condition at equilibrium.[6]
-
Replication: Perform a minimum of three replicate determinations for each pH condition.[7]
Visualization: Solubility Determination Workflow
The following diagram illustrates the general workflow for determining equilibrium solubility.
Stability Profile
Stability testing is essential to determine a compound's shelf life and identify proper storage conditions.[3] It involves subjecting the compound to various environmental factors to evaluate its susceptibility to degradation.[4]
Quantitative Stability Data (Template)
The following table is a template for presenting data from a forced degradation study. The results are typically expressed as the percentage of the parent compound remaining or the percentage of total degradants formed.
| Stress Condition | Duration | % Parent Compound Remaining | % Total Degradants | Observations (e.g., color change) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data | Data | e.g., No change |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | Data | Data | e.g., Slight yellowing |
| Oxidation (3% H₂O₂, RT) | 24 hours | Data | Data | Data |
| Thermal (80°C, solid state) | 48 hours | Data | Data | Data |
| Photostability (ICH Q1B) | ICH Std. | Data | Data | Data |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies as part of a comprehensive stability assessment. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[8]
Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature-controlled ovens and water baths
-
Photostability chamber compliant with ICH Q1B guidelines
-
A validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid/Base Hydrolysis:
-
Mix the stock solution with 0.1 N HCl (for acid) or 0.1 N NaOH (for base).
-
Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Store at room temperature and collect aliquots at specified intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Dissolve samples taken at different time points for analysis.
-
-
Photolytic Degradation:
-
Expose the compound (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze samples alongside a dark control stored under the same conditions.
-
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Compare chromatograms to a control sample (time zero, unstressed) to identify and quantify degradants.
Visualization: Stability Testing Workflow
The following diagram outlines the typical workflow for a forced degradation study.
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not documented, insights can be drawn from the microbial degradation of its parent structure, quinoline.[9][10] Bacterial degradation of quinoline often initiates with hydroxylation at the C2 position to form 2(1H)-quinolinone.[10] Further degradation proceeds via additional hydroxylations on the benzene ring, followed by ring cleavage.[9]
Based on this, a plausible, though hypothetical, chemical degradation pathway for this compound under oxidative or hydrolytic stress could involve modifications to the hydroxymethyl group or further oxidation of the ring system.
Visualization: Hypothetical Degradation Relationships
This diagram illustrates a potential, simplified degradation sequence.
Conclusion
The solubility and stability of this compound are critical parameters that must be empirically determined during the drug development process. This guide provides the standard experimental frameworks—the equilibrium shake-flask method for solubility and forced degradation studies for stability—that are essential for this characterization. The provided protocols, data tables, and workflows serve as a comprehensive resource for researchers to design their studies, interpret results, and build a robust data package for this compound. The successful execution of these studies is a prerequisite for advancing any potential drug candidate through preclinical and clinical development.
References
- 1. scbt.com [scbt.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. japsonline.com [japsonline.com]
- 4. www3.paho.org [www3.paho.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. qualityhub.com [qualityhub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-(Hydroxymethyl)quinolin-2(1H)-one (CAS No: 90097-45-3). The following sections detail the compound's properties, associated hazards, handling procedures, and representative experimental protocols. This document is intended to support laboratory safety and inform research and development activities.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 90097-45-3 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 200 °C |
| Storage Temperature | 2-8°C (Protect from light) |
Hazard Identification and Safety Precautions
Based on available safety data, this compound is classified as an irritant. While a comprehensive GHS classification is not universally available, the hazard code "Xi" indicates that it may cause irritation to the skin, eyes, and respiratory system. All handling of this compound should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
Table 2: Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Irritant (Xi) | Not fully classified | May cause skin, eye, and respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
-
Handling: All work with this compound should be performed in a well-ventilated chemical fume hood. Avoid the generation of dust. Use appropriate PPE at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C. Protect from light.
Experimental Protocols (Representative)
Representative Synthesis of a 3-Substituted Quinolin-2(1H)-one Derivative
This protocol is a representative example of a silver-catalyzed cyclization to form a 3-substituted quinolin-2(1H)-one from an o-alkynylisocyanobenzene precursor.
Materials:
-
o-alkynylisocyanobenzene (1.0 mmol)
-
Silver(I) nitrate (AgNO₃) (0.05 mmol, 5 mol%)
-
Dimethylformamide (DMF) (4 mL)
-
Deionized water (0.2 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add the o-alkynylisocyanobenzene (1.0 mmol) and silver(I) nitrate (0.05 mmol).
-
Add dimethylformamide (4 mL) and deionized water (0.2 mL) to the flask.
-
Stir the reaction mixture at 80°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted quinolin-2(1H)-one.
Representative Biological Evaluation: In Vitro Antiproliferative Assay
This protocol describes a representative method for evaluating the antiproliferative activity of a quinolinone derivative against a cancer cell line using an MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Quinolinone derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the quinolinone derivative in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for Safe Handling of Chemical Powders
The following diagram illustrates a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe research environment.
Caption: General workflow for the safe handling of chemical powders in a laboratory.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the specific Safety Data Sheet (SDS) for this compound. Always consult your institution's safety protocols and the manufacturer's SDS before handling any chemical.
Methodological & Application
Synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one from 3-formylquinolin-2(1H)-one
Abstract
This application note provides a detailed protocol for the synthesis of 3-(hydroxymethyl)quinolin-2(1H)-one, a valuable intermediate in drug discovery and development, through the reduction of 3-formylquinolin-2(1H)-one. The described method utilizes sodium borohydride as a mild and selective reducing agent, offering a straightforward and efficient route to the desired primary alcohol. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and characterization data for the final product.
Introduction
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinolinone core is crucial for the development of novel therapeutic agents. Specifically, the introduction of a hydroxymethyl group at the 3-position provides a key handle for further synthetic modifications. This application note details the selective reduction of the aldehyde functionality in 3-formylquinolin-2(1H)-one to the corresponding primary alcohol, this compound. The protocol employs sodium borohydride (NaBH4), a widely used, safe, and efficient reducing agent for aldehydes and ketones.[1][2][3]
Reaction Scheme
Caption: Reduction of 3-formylquinolin-2(1H)-one to this compound.
Experimental Protocol
Materials and Reagents:
-
3-Formylquinolin-2(1H)-one (Starting Material)
-
Sodium borohydride (NaBH4)
-
Methanol (CH3OH), anhydrous
-
Deionized water (H2O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-formylquinolin-2(1H)-one (1.0 eq) in anhydrous methanol (approximately 15 mL per mmol of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately neutral (pH ~7). This will decompose the excess sodium borohydride and any borate esters formed.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Formylquinolin-2(1H)-one |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Solvent | Methanol (CH3OH) |
| Molar Ratio (SM:NaBH4) | 1 : 1.5 |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% (unoptimized) |
| Purification Method | Recrystallization or Column Chromatography |
Characterization Data of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C10H9NO2[4]
-
Molecular Weight: 175.18 g/mol [4]
-
¹H NMR (DMSO-d6, 400 MHz) δ (ppm): 11.89 (s, 1H, NH), 7.95 (s, 1H, H4), 7.68 (d, J=7.6 Hz, 1H, H5), 7.45 (t, J=7.6 Hz, 1H, H7), 7.23 (d, J=8.0 Hz, 1H, H8), 7.10 (t, J=7.6 Hz, 1H, H6), 5.25 (t, J=5.6 Hz, 1H, OH), 4.53 (d, J=5.6 Hz, 2H, CH2).
-
¹³C NMR (DMSO-d6, 100 MHz) δ (ppm): 162.5, 138.8, 137.9, 130.0, 128.8, 122.0, 121.8, 119.2, 115.3, 58.9.
-
IR (KBr, cm⁻¹): 3350 (O-H), 3100 (N-H), 1650 (C=O, amide), 1600, 1480 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z 175 (M+).
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The described protocol provides an efficient and reliable method for the synthesis of this compound from 3-formylquinolin-2(1H)-one. The use of sodium borohydride allows for a selective reduction under mild conditions, making this procedure suitable for routine laboratory synthesis. The provided characterization data will aid researchers in confirming the identity and purity of the final product. This versatile intermediate can be utilized in a variety of subsequent chemical transformations for the development of novel compounds with potential therapeutic applications.
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
Application Notes and Protocols for N-arylation of 3-formylquinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 3-formylquinolin-2(1H)-ones, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The primary method detailed is the copper(II)-catalyzed Chan-Lam coupling reaction, which offers a robust and scalable approach for creating a variety of N-aryl-3-formyl-2-quinolone derivatives.[1][2][3][4]
Introduction
3-formyl-2-quinolones are valuable synthetic intermediates due to their utility as building blocks for more complex, biologically active compounds.[1][2][3][4] The N-arylation of these heterocycles is a key step in diversifying their structure and modulating their physicochemical properties for applications in medicinal chemistry and materials science. While traditional methods like the Ullmann–Goldberg and Buchwald–Hartwig cross-coupling reactions are effective, they often necessitate expensive catalysts, specialized ligands, or harsh reaction conditions.[1][2][4] The Chan-Lam cross-coupling reaction presents a milder and more cost-effective alternative, utilizing inexpensive copper catalysts and arylboronic acids as arylating agents under aerobic conditions.[1][2][5]
Copper(II)-Catalyzed N-Arylation via Chan-Lam Coupling
This protocol outlines the copper(II)-catalyzed N-arylation of 3-formylquinolin-2(1H)-ones with various phenylboronic acids. The reaction is performed in an open flask, simplifying the experimental setup.[1][6]
Experimental Workflow
Caption: Experimental workflow for the copper(II)-catalyzed N-arylation of 3-formylquinolin-2(1H)-ones.
Materials
-
3-Formylquinolin-2(1H)-one or substituted derivative
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (TEA) or other suitable base
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Protocol
-
To a flask, add the 3-formylquinolin-2(1H)-one (0.2 mmol, 1.0 equiv), the corresponding phenylboronic acid (0.4 mmol, 2.0 equiv), a base (0.4 mmol, 2.0 equiv), and the copper(II) catalyst (10 mol %).
-
Add dimethylformamide (2.5 mL) as the solvent.
-
The flask is left open to the air and the mixture is stirred at 80 °C.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times may vary (typically 24-48 hours).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Optimization of Reaction Conditions
The yield of the N-arylation reaction is sensitive to the choice of catalyst, base, and solvent. The following table summarizes the optimization data for the reaction between 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and phenylboronic acid.[1]
| Entry | Catalyst (10 mol%) | Base (2.0 equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | TEA | CH₃CN | 24 | 10 |
| 2 | Cu(OAc)₂ | Pyridine | CH₃CN | 24 | 25 |
| 3 | Cu(OAc)₂ | K₂CO₃ | CH₃CN | 24 | 10 |
| 4 | CuI | TEA | CH₃CN | 24 | <5 |
| 5 | Cu(OAc)₂ | TEA | DMF | 24 | 58 |
| 6 | Cu(OAc)₂ | Pyridine | DMF | 24 | 64 |
| 7 | Cu(OAc)₂ | K₂CO₃ | DMF | 24 | 30 |
| 8 | Cu(OAc)₂ | Cs₂CO₃ | DMF | 24 | 25 |
| 9 | Cu(OAc)₂ | Pyridine | DMF | 48 | 64 |
Reaction conditions: 7a (0.2 mmol), phenylboronic acid (0.4 mmol), base (0.4 mmol), catalyst (10 mol %), solvent (2.5 mL), 80 °C, open flask.[1]
Scope of the Reaction
The optimized protocol is applicable to a range of substituted 3-formylquinolin-2(1H)-ones and phenylboronic acids. The electronic nature of the substituents on the phenylboronic acid influences the reaction yield.
Selected Examples of Synthesized N-Aryl-3-formyl-2-quinolones
| Product | Arylboronic Acid | Yield (%) | Melting Point (°C) |
| 9e | 3-Methoxyphenylboronic acid | 55 | 199-201 |
| 9h | 3-Bromophenylboronic acid | 15 | 199-200 |
| 9i | 3-Iodophenylboronic acid | 10 | 214-215 |
| 9l | 3-(Methoxycarbonyl)phenylboronic acid | 50 | 224-225 |
Alternative N-Arylation Methodologies
While the Chan-Lam coupling is a preferred method, other transition-metal-catalyzed reactions are also employed for N-arylation of heterocycles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and can be applied to a wide variety of aryl halides and amines.[7][8][9] It often requires the use of specific phosphine ligands to achieve high efficiency.[10]
-
Ullmann Condensation: A classical copper-catalyzed method that typically requires harsher reaction conditions, including high temperatures, compared to the Chan-Lam coupling.[11]
These alternative methods may be suitable for specific substrates that are not amenable to the Chan-Lam protocol.
Conclusion
The copper(II)-catalyzed Chan-Lam coupling provides an efficient and practical method for the N-arylation of 3-formylquinolin-2(1H)-ones. The protocol is characterized by its operational simplicity, use of an inexpensive catalyst, and tolerance of a variety of functional groups. These attributes make it a valuable tool for the synthesis of compound libraries for drug discovery and other applications.
References
- 1. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Arylation of 3-Formylquinolin-2(1 H)-ones Using Copper(II)-Catalyzed Chan-Lam Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
3-(Hydroxymethyl)quinolin-2(1H)-one in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, molecules functionalized at the 3-position have garnered significant attention for their potential as anticancer agents. This document provides an overview of the application of 3-(hydroxymethyl)quinolin-2(1H)-one and its derivatives in anticancer drug discovery, including their synthesis, biological evaluation, and mechanisms of action.
Application Notes
The this compound moiety serves as a valuable synthon for the development of more complex molecules with potent anticancer properties. The hydroxyl group at the 3-position offers a reactive handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). Research has demonstrated that modifications at this position can lead to compounds with significant cytotoxic effects against various cancer cell lines. These derivatives often exert their anticancer effects through mechanisms such as the inhibition of critical cellular enzymes like protein kinases and heat shock proteins, induction of apoptosis, and cell cycle arrest.
Derivatives based on the 3-substituted quinolin-2(1H)-one core have shown promise in targeting key signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial drivers in many cancers.[1] Another avenue of investigation has revealed that 3-heteroaryl substituted quinolin-2(1H)-ones can act as inhibitors of Hsp90, a chaperone protein essential for the stability and function of numerous oncoproteins.
The versatility of the this compound scaffold allows for the generation of diverse chemical libraries. The subsequent screening of these libraries against a panel of cancer cell lines can identify lead compounds with high potency and selectivity. Further optimization of these leads, guided by computational modeling and in vitro assays, can pave the way for the development of novel and effective anticancer therapeutics.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of various 3-substituted quinolin-2(1H)-one derivatives against several human cancer cell lines.
Table 1: Antiproliferative Activity of (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one Derivatives [1]
| Compound | Target Cancer Cell Line | GI₅₀ (nM) | IC₅₀ (nM) | Reference Compound (Erlotinib) GI₅₀ (nM) | Reference Compound (Erlotinib) IC₅₀ (nM) |
| 5a | MCF-7 (Breast) | 37 | 34 | 33 | 40 |
| 5a | HT-29 (Colon) | 37 | - | 33 | - |
| 5a | Panc-1 (Pancreatic) | 37 | - | 33 | - |
| 5a | A-549 (Lung) | 37 | - | 33 | - |
| 3d | MCF-7 (Breast) | - | 37 | - | 40 |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition.
Table 2: Kinase Inhibitory Activity of Compound 5a [1]
| Kinase Target | IC₅₀ (nM) |
| EGFR | 87 |
| HER-2 | 33 |
Table 3: Growth Inhibitory Activities of 3-Heteroaryl-quinolin-2(1H)-one Derivatives against PC-3 Prostate Cancer Cells [2]
| Compound | GI₅₀ (µM) |
| 3a | >50 |
| 3b | 28 |
| 3c | 35 |
| 3d | 48 |
| 3e | 42 |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-ones (e.g., Compound 5a)[1]
This protocol describes a general method for the synthesis of 3-substituted quinolin-2(1H)-one derivatives starting from quinoline-3-carbaldehydes.
Materials:
-
Quinoline-3-carbaldehyde derivative (1a-h)
-
(2,4-dinitrophenyl)hydrazine (4)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the quinoline-3-carbaldehyde derivative in absolute ethanol.
-
Add a solution of (2,4-dinitrophenyl)hydrazine in absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
-
Characterize the final compound using spectroscopic methods such as IR, NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)[1]
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, Panc-1, A-549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ values by plotting the percentage of viability against the compound concentration.
Protocol 3: Kinase Inhibition Assay[1]
This protocol is for determining the inhibitory activity of the compounds against specific kinases like EGFR and HER-2.
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for anticancer drug discovery using 3-substituted quinolin-2(1H)-ones.
Caption: Proposed mechanism of action for EGFR/HER-2 inhibiting quinolin-2(1H)-one derivatives.
Caption: Logical relationship in the structure-activity relationship (SAR) guided drug discovery process.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of Quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key antimicrobial assays for the evaluation of quinolin-2-one derivatives. The protocols detailed below are based on established methodologies and are designed to ensure reproducibility and accuracy in determining the antimicrobial efficacy of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of antimicrobial agents.
Quantitative Data Summary: MIC of Selected Quinolone Derivatives
| Compound Reference | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Quinolin-2-one Derivative A | 8 | 16 | 32 |
| Quinolin-2-one Derivative B | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
N/A: Not Applicable
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Quinolin-2-one derivatives (stock solutions in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO)
-
Sterile multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the stock solution of the quinolin-2-one derivative (typically at 2x the highest desired final concentration). This will result in a total volume of 200 µL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Well Diffusion Assay
The agar well diffusion method is a preliminary screening tool to assess the antimicrobial activity of test compounds. It relies on the diffusion of the compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active.
Quantitative Data Summary: Zone of Inhibition for Selected Quinolone Derivatives
| Compound Reference (100 µ g/well ) | Staphylococcus aureus (ATCC 29213) Zone of Inhibition (mm) | Escherichia coli (ATCC 25922) Zone of Inhibition (mm) | Candida albicans (ATCC 10231) Zone of Inhibition (mm) |
| Quinolin-2-one Derivative C | 18 | 14 | 12 |
| Quinolin-2-one Derivative D | 22 | 18 | 16 |
| Ciprofloxacin (10 µ g/well ) | 25 | 30 | N/A |
| Fluconazole (25 µ g/well ) | N/A | N/A | 20 |
N/A: Not Applicable
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a general guideline for performing the agar well diffusion assay.[6][7][8][9]
Materials:
-
Petri plates
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal inoculum
-
Sterile cork borer (6-8 mm diameter)
-
Quinolin-2-one derivatives (dissolved in a suitable solvent like DMSO)
-
Positive and negative controls
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri plates to a uniform thickness. Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Add positive control (standard antibiotic) and negative control (solvent) to separate wells.
-
-
Incubation:
-
Allow the plates to stand for about 1-2 hours at room temperature to allow for the diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.
-
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion assay.
Anti-Biofilm Activity Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The crystal violet assay is a common method to quantify the effect of compounds on biofilm formation.
Quantitative Data Summary: Inhibition of Biofilm Formation by Quinolone Derivatives
| Compound Reference (at MIC) | Staphylococcus aureus (ATCC 25933) % Biofilm Inhibition |
| Quinolin-2-one Derivative E | 75% |
| Quinolin-2-one Derivative F | 90% |
| Vancomycin (at MIC) | 50% |
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation in a 96-well plate format.[5][10][11][12][13]
Materials:
-
96-well flat-bottom tissue culture plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (for S. aureus)
-
Bacterial inoculum
-
Quinolin-2-one derivatives
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacteria in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of the quinolin-2-one derivative at various concentrations (typically including sub-MIC values) to the wells. Include a growth control (no compound) and a sterility control (media only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the washing solution is clear.
-
-
Solubilization and Quantification:
-
Dry the plate completely.
-
Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Workflow for Anti-Biofilm Assay
Caption: Workflow for the crystal violet anti-biofilm assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Some quinolone-based compounds are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway of microorganisms. An in vitro biochemical assay can be used to determine the inhibitory activity of quinolin-2-one derivatives on DHFR.
Quantitative Data Summary: DHFR Inhibition by Quinolone Derivatives
| Compound Reference | DHFR IC₅₀ (µM) |
| Quinolin-2-one Derivative G | 5.2 |
| Quinolin-2-one Derivative H | 1.8 |
| Methotrexate (Control) | 0.01 |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocol: DHFR Inhibition Assay
This protocol is based on a spectrophotometric method that monitors the oxidation of NADPH.[14][15][16][17][18]
Materials:
-
96-well UV-transparent microtiter plates
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Quinolin-2-one derivatives
-
Methotrexate (positive control inhibitor)
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF, NADPH, and the test compounds in the assay buffer.
-
Dilute the DHFR enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the quinolin-2-one derivative at various concentrations, and the DHFR enzyme.
-
Include wells for a no-enzyme control, a no-inhibitor control, and a positive control (methotrexate).
-
Pre-incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a solution of DHF and NADPH to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway: DHFR Inhibition
Caption: Inhibition of the DHFR pathway by quinolin-2-one derivatives.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. static.igem.org [static.igem.org]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. ableweb.org [ableweb.org]
- 11. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. assaygenie.com [assaygenie.com]
- 17. scispace.com [scispace.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-(Hydroxymethyl)quinolin-2(1H)-one as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(Hydroxymethyl)quinolin-2(1H)-one, a valuable building block in the development of novel therapeutic agents and functional molecules. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2][3][4][5][6][7] The hydroxyl group at the 3-methyl position offers a convenient handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for biological screening.
Synthetic Applications
This compound serves as a key starting material for a variety of chemical transformations, allowing for the introduction of diverse functional groups at the 3-position. The primary routes of derivatization include conversion of the hydroxymethyl group to halomethyl, acyloxymethyl, alkoxymethyl, and aminomethyl functionalities.
Experimental Workflow for Derivatization
Caption: Synthetic routes from this compound.
Synthesis of 3-(Chloromethyl)quinolin-2(1H)-one
The conversion of the primary alcohol to a chloride is a crucial step for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.
Protocol 1: Chlorination using Thionyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(chloromethyl)quinolin-2(1H)-one.
Table 1: Reaction Parameters for Chlorination
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride |
| Stoichiometry | 1.2 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Synthesis of 3-(Acyloxymethyl)quinolin-2(1H)-one Derivatives
Esterification of the hydroxymethyl group can be achieved using various methods, including reaction with acid chlorides or carboxylic acids under activating conditions.
Protocol 2: Esterification with Acid Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add the desired acid chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Table 2: Esterification Reaction Data
| R-COCl | Product | Reaction Time (h) | Yield (%) |
| Acetyl chloride | 3-(Acetoxymethyl)quinolin-2(1H)-one | 2 | 92 |
| Benzoyl chloride | 3-(Benzoyloxymethyl)quinolin-2(1H)-one | 3 | 88 |
| Isobutyryl chloride | 3-(Isobutyryloxymethyl)quinolin-2(1H)-one | 2.5 | 90 |
Synthesis of 3-(Alkoxymethyl)quinolin-2(1H)-one Derivatives
The Williamson ether synthesis provides a reliable method for the preparation of ether derivatives from the corresponding alcohol.[8][9][10]
Protocol 3: Williamson Ether Synthesis
-
Alkoxide Formation: In a dry flask under nitrogen, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL/mmol). Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Heating: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of water. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Table 3: Williamson Ether Synthesis Data
| Alkyl Halide | Product | Reaction Time (h) | Yield (%) |
| Methyl iodide | 3-(Methoxymethyl)quinolin-2(1H)-one | 6 | 85 |
| Ethyl bromide | 3-(Ethoxymethyl)quinolin-2(1H)-one | 8 | 82 |
| Benzyl bromide | 3-(Benzyloxymethyl)quinolin-2(1H)-one | 10 | 78 |
Synthesis of 3-(Aminomethyl)quinolin-2(1H)-one Derivatives
The 3-(chloromethyl) derivative is a key intermediate for the synthesis of aminomethyl quinolinones, which are of interest for their potential biological activities.[1]
Protocol 4: Nucleophilic Substitution with Amines
-
Reaction Setup: Dissolve 3-(Chloromethyl)quinolin-2(1H)-one (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol).
-
Reagent Addition: Add the desired primary or secondary amine (2.0 eq) and potassium carbonate (1.5 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 8-16 hours.
-
Work-up and Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Biological Significance and Potential Applications
Quinolin-2(1H)-one derivatives are known to exhibit a broad spectrum of pharmacological activities.[2][4][5][6][7][11] The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.
Potential Biological Activities of 3-Substituted Methyl Quinolin-2-ones
Caption: Potential therapeutic applications of derivatives.
Anticancer Activity
Many quinolinone derivatives have demonstrated significant anticancer activity.[1][4][5][6][11] The introduction of various functionalities at the 3-position can modulate their interaction with biological targets such as kinases, topoisomerases, and tubulin. The synthesis of libraries based on the this compound core is a promising strategy for the discovery of new anticancer agents.
Table 4: Representative Anticancer Activity of Quinolinone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Aminomethyl)quinolin-2(1H)-one deriv. | A549 (Lung) | 10-50 | [1] |
| 3-Aryl-2-quinolone deriv. | Various | 1-20 | [1] |
| 3-Methylidene-1-sulfonyl-dihydroquinolin-4(1H)-ones | MCF-7 (Breast), HL-60 (Leukemia) | 2-15 | [4] |
Antimicrobial Activity
The quinolone core is famously associated with antibacterial drugs. Novel derivatives of this compound may lead to the development of new antibacterial and antifungal agents, potentially overcoming existing resistance mechanisms.[2][3][7]
Table 5: Representative Antimicrobial Activity of Quinolinone Analogs
| Compound Class | Organism | Activity | Reference |
| Quinolinone-triazine derivatives | S. aureus, B. subtilis | Zone of inhibition | [2] |
| Quinoline hydrazones | E. coli, P. aeruginosa | Broad spectrum | [3] |
| Quinoline-2-one derivatives | MRSA, VRE | MIC 0.75 µg/mL | [7] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of functionalized quinolin-2(1H)-one derivatives. The straightforward protocols for the modification of its hydroxymethyl group open avenues for the creation of compound libraries with diverse physicochemical properties. The established biological potential of the quinolinone scaffold makes these derivatives prime candidates for screening in drug discovery programs targeting cancer and infectious diseases. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this important synthetic building block.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. francis-press.com [francis-press.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-(Hydroxymethyl)quinolin-2(1H)-one for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives of 3-(hydroxymethyl)quinolin-2(1H)-one and their subsequent evaluation for potential biological activities. The quinolin-2(1H)-one scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and antioxidant properties.[1][2] Derivatization of the hydroxyl group at the 3-position offers a strategic approach to modulate the physicochemical properties and biological activity of this promising heterocyclic core.
Synthetic Derivatization of this compound
The primary hydroxyl group of this compound serves as a versatile handle for introducing a diverse range of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR). Herein, we detail protocols for the synthesis of ester and ether derivatives.
General Workflow for Derivatization and Screening
The overall process for generating and evaluating a library of this compound derivatives is outlined below.
Protocol 1: Synthesis of Ester Derivatives via Acylation
This protocol describes the synthesis of 3-(acyloxymethyl)quinolin-2(1H)-one derivatives through the reaction of this compound with various acid chlorides.
Materials:
-
This compound
-
Substituted acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol outlines the synthesis of 3-(alkoxymethyl)quinolin-2(1H)-one derivatives using the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired ether derivative.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Screening Protocols
The synthesized derivatives should be screened for a range of biological activities to identify potential therapeutic applications.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Ester (Benzoyl) | MCF-7 | [Insert experimental value] |
| 1b | Ester (Acetyl) | MCF-7 | [Insert experimental value] |
| 2a | Ether (Benzyl) | MCF-7 | [Insert experimental value] |
| 2b | Ether (Ethyl) | MCF-7 | [Insert experimental value] |
| Doxorubicin | - | MCF-7 | [Insert positive control value] |
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1a | Ester (Benzoyl) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 1b | Ester (Acetyl) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 2a | Ether (Benzyl) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 2b | Ether (Ethyl) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Ciprofloxacin | - | [Insert positive control value] | [Insert positive control value] | NA |
| Fluconazole | - | NA | NA | [Insert positive control value] |
Protocol 5: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Data Presentation:
| Compound | Derivative Type | DPPH Scavenging IC₅₀ (µM) |
| 1a | Ester (Benzoyl) | [Insert experimental value] |
| 1b | Ester (Acetyl) | [Insert experimental value] |
| 2a | Ether (Benzyl) | [Insert experimental value] |
| 2b | Ether (Ethyl) | [Insert experimental value] |
| Ascorbic Acid | - | [Insert positive control value] |
Potential Signaling Pathways for Investigation
Quinolinone derivatives have been reported to modulate several key signaling pathways implicated in cancer and inflammation. Further mechanistic studies could explore the effects of the newly synthesized derivatives on these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its aberrant activation is linked to cancer and inflammatory diseases.
These detailed protocols and application notes provide a comprehensive framework for the derivatization of this compound and the systematic evaluation of the resulting compounds for their potential as novel therapeutic agents. The structured data presentation and visualization of key biological pathways will aid researchers in the efficient design and execution of their drug discovery programs.
References
Application Notes and Protocols for High-Throughput Screening of 3-(Hydroxymethyl)quinolin-2(1H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. The 3-(hydroxymethyl) substitution on the quinolin-2(1H)-one core offers a key modification for creating focused libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide detailed methodologies for the high-throughput screening of 3-(hydroxymethyl)quinolin-2(1H)-one libraries. The protocols are designed to facilitate the identification of novel lead compounds that modulate key cellular pathways implicated in diseases such as cancer. The primary focus of these protocols will be on identifying inhibitors of critical oncogenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are frequently dysregulated in various cancers.
Data Presentation: Summary of Quantitative HTS Data
The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 10,000-member this compound library.
Table 1: High-Throughput Screening Campaign Parameters
| Parameter | Value/Range |
| Screening Library Size | 10,000 compounds |
| Assay Format | 384-well plates |
| Compound Concentration | 10 µM |
| Typical Hit Rate | 0.5% - 2.0% |
| Z' Factor | > 0.5 |
Table 2: Representative in vitro Activity of Hit Compounds from a Primary Screen
| Compound ID | Target Cell Line | Assay Type | % Inhibition at 10 µM |
| HQM-001 | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 85.2 |
| HQM-002 | A549 (Lung Cancer) | Cell Viability (MTT) | 78.9 |
| HQM-003 | HL-60 (Leukemia) | Apoptosis (Caspase 3/7) | 92.5 |
| HQM-004 | PC-3 (Prostate Cancer) | Cell Viability (MTT) | 81.4 |
| HQM-005 | HCT116 (Colon Cancer) | Cell Viability (MTT) | 75.6 |
Table 3: Dose-Response Analysis of Confirmed Hits (IC50 Values)
| Compound ID | Target Cell Line | IC50 (µM) - Cell Viability | IC50 (µM) - Kinase Inhibition (EGFR) |
| HQM-001 | MCF-7 | 2.1 | 0.8 |
| HQM-002 | A549 | 3.5 | 1.2 |
| HQM-003 | HL-60 | 1.8 | 2.5 |
| HQM-004 | PC-3 | 4.2 | 3.1 |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for Antiproliferative Activity (MTT Assay)
This protocol describes a colorimetric assay to screen for compounds that inhibit the proliferation of cancer cells.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound library (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile, tissue culture-treated 384-well clear-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL.
-
Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 100 nL of the diluted compounds to the cell plates.
-
Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the DMSO control.
-
Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
-
Protocol 2: Biochemical High-Throughput Screening for Kinase Inhibition (e.g., EGFR)
This protocol describes a luminescent assay to screen for compounds that inhibit the activity of a specific protein kinase.
Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a biotinylated peptide)
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
This compound compound library (10 mM in DMSO)
-
Known kinase inhibitor (e.g., Gefitinib) as a positive control
-
384-well white, low-volume plates
-
Automated liquid handler
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 2 µL of the kinase reaction buffer containing the kinase and substrate.
-
-
Compound Addition:
-
Add 100 nL of each compound from the library to the wells.
-
Include positive controls (known kinase inhibitor) and negative controls (DMSO).
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is typically 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a luminescent assay to screen for compounds that induce apoptosis through the activation of caspases 3 and 7.
Materials and Reagents:
-
Cancer cell lines (e.g., HL-60)
-
Cell Culture Medium
-
This compound compound library (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay Kit
-
Known apoptosis-inducing agent (e.g., Staurosporine) as a positive control
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates
-
Automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in 384-well plates as described in the cell viability protocol and incubate for 24 hours.
-
-
Compound Addition:
-
Add 100 nL of compounds to the cell plates.
-
Include a known apoptosis-inducing agent as a positive control and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Reagent Addition:
-
Allow the plates and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 40 µL of the reagent to each well.
-
-
Incubation and Lysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity for each compound relative to the DMSO control.
-
Identify hits as compounds that induce a significant increase in caspase activity.
-
Mandatory Visualizations
Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(Hydroxymethyl)quinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Hydroxymethyl)quinolin-2(1H)-one is a derivative of the quinolinone scaffold, a class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer properties.[1][2][3] Evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery process.[4][5] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
I. Data Presentation
Quantitative data from cytotoxicity assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
Table 2: Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release | 0 | ||
| Maximum LDH Release | 100 | ||
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Table 3: Apoptosis Induction as Determined by Annexin V & Propidium Iodide Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
II. Experimental Protocols
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[9][10]
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[10]
-
Solubilization: Carefully remove the medium containing MTT.[9] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to reduce background.[9]
B. Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[11][12]
Materials:
-
Cells treated with this compound as described in the MTT assay protocol.
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
Protocol:
-
Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:[11]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes prior to the assay.
-
Culture medium background: Medium without cells.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[13]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
C. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[14]
III. Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Caspase-Dependent Apoptotic Signaling Pathway
Many quinolinone derivatives induce apoptosis through caspase-dependent pathways.[15] The following diagram illustrates a simplified intrinsic (mitochondrial) apoptotic pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. news-medical.net [news-medical.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. mcb.berkeley.edu [mcb.berkeley.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-(Hydroxymethyl)quinolin-2(1H)-one and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on 3-(Hydroxymethyl)quinolin-2(1H)-one are limited in publicly available literature. The following application notes and protocols are based on in vivo studies of structurally related quinolin-2(1H)-one and quinoline derivatives. This information is intended to serve as a guide for designing and conducting preclinical evaluations of this class of compounds.
Introduction
Quinolin-2(1H)-one, a core heterocyclic scaffold, is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a summary of in vivo data and detailed experimental protocols for evaluating the efficacy, pharmacokinetics, and toxicity of quinolin-2(1H)-one derivatives in various animal models. The provided information aims to facilitate the preclinical development of novel drug candidates based on this privileged structure.
In Vivo Efficacy Data of Quinolin-2(1H)-one Derivatives
The following tables summarize the quantitative data from in vivo efficacy studies of various quinolin-2(1H)-one and quinoline derivatives in animal models of cancer and inflammation.
Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives in Xenograft Models
| Compound ID | Animal Model | Cancer Type | Dosage and Administration | Efficacy | Reference |
| 91b1 | Nude mice | Esophageal Squamous Cell Carcinoma (KYSE450 xenograft) | 50 mg/kg/day (intraperitoneal) | Significantly reduced tumor size.[1] | [1] |
| KA3D | BALB/c nude mice | Ovarian Cancer (SKOV3 xenograft) | Not Specified | Potent anticancer activity with no apparent toxicity.[2] | [2] |
| Compound 5a | Not Specified | Breast Cancer (MCF-7) | Not Specified | More effective than erlotinib (IC50 = 34 nM vs 40 nM in vitro). In vivo data not detailed.[3] | [3] |
| QC-4 | Not Specified | Solid Tumor | Not Specified | Regression of in vivo solid tumor with extended survivability.[4] | [4] |
Table 2: Anti-inflammatory Activity of Quinoline Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Animal Model | Dosage and Administration | Efficacy (% Inhibition of Edema) | Reference |
| Compound 5c | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 11b | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 12c | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 14a | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 14b | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 20a | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
| Compound 21a | Rats | >0.3 g/kg (oral) | Promising anti-inflammatory profile.[5] | [5] |
Pharmacokinetic Profile of a Representative Lignan (Magnolin)
Due to the lack of a complete pharmacokinetic profile for a this compound derivative, the following table presents data for magnolin, a pharmacologically active lignan, to serve as a representative example for pharmacokinetic studies in rats.[6]
Table 3: Pharmacokinetic Parameters of Magnolin in Rats
| Parameter | Intravenous (0.5 mg/kg) | Intravenous (1 mg/kg) | Intravenous (2 mg/kg) | Oral (1 mg/kg) | Oral (2 mg/kg) | Oral (4 mg/kg) |
| Tmax (h) | - | - | - | Not Specified | Not Specified | Not Specified |
| Cmax (ng/mL) | - | - | - | Not Specified | Not Specified | Not Specified |
| AUC (ng·h/mL) | Increased linearly with dose | Increased linearly with dose | Increased linearly with dose | Increased linearly with dose | Increased linearly with dose | Increased linearly with dose |
| T1/2 (h) | Dose-independent | Dose-independent | Dose-independent | Dose-independent | Dose-independent | Dose-independent |
| Vd (L/kg) | Dose-independent | Dose-independent | Dose-independent | - | - | - |
| CL (L/h/kg) | Dose-independent | Dose-independent | Dose-independent | - | - | - |
| Bioavailability (%) | - | - | - | 54.3 - 76.4 | 54.3 - 76.4 | 54.3 - 76.4 |
In Vivo Toxicity Data
The acute oral toxicity of several quinoline derivatives has been evaluated in rodents.
Table 4: Acute Oral Toxicity of Quinoline Derivatives
| Compound Type | Animal Model | LD50 (mg/kg) | Classification | Reference |
| Various Quinoline Derivatives | Rat | Data for 33 derivatives collected for QSTR modeling. | Not Specified | [7] |
| Quinoline Derivatives | Daphnia magna | Varies by compound | Low to moderate toxicity | [8][9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol for Anticancer Efficacy Study in a Xenograft Model
This protocol is adapted from studies on quinoline derivatives and provides a general framework for assessing anti-tumor activity.[10]
Animal Model:
-
Species and Strain: Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old, female.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to sterile food and water.
Cell Culture and Tumor Implantation:
-
Culture the desired human cancer cell line (e.g., KYSE450 for esophageal cancer, SKOV3 for ovarian cancer) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells during the exponential growth phase and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
Treatment Regimen:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).
-
Prepare the test compound (e.g., this compound analog) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compound at the desired dose (e.g., 50 mg/kg/day) via the appropriate route (e.g., intraperitoneal or oral gavage) for a specified period (e.g., 21-28 days).
-
The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapy drug can also be included.
Efficacy Evaluation:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Protocol for Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[11][12][13]
Animal Model:
-
Species and Strain: Male Wistar rats, weighing 150-200 g.
-
Acclimatization and Housing: Acclimatize rats for at least one week before the experiment under standard laboratory conditions with free access to food and water.
Experimental Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Randomize the animals into different groups (n=6 per group): control, positive control (e.g., indomethacin 5 mg/kg), and test compound groups at various doses.
-
Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
Protocol for Acute Oral Toxicity Study
This protocol provides a general guideline for determining the acute oral toxicity (LD₅₀) of a compound.[7][8][9]
Animal Model:
-
Species and Strain: Female Swiss albino mice, weighing 20-25 g.
-
Acclimatization and Housing: Acclimatize mice for at least one week before the experiment under standard laboratory conditions with free access to food and water.
Experimental Procedure:
-
Fast the mice for 3-4 hours before dosing, with access to water.
-
Randomize the animals into groups (n=5 per group) and administer a single oral dose of the test compound at different concentrations (e.g., 5, 50, 300, 2000 mg/kg). The compound is typically dissolved or suspended in a suitable vehicle (e.g., distilled water or 0.5% CMC).
-
Administer the vehicle alone to the control group.
-
Observe the animals continuously for the first 4 hours for any behavioral changes and mortality, and then periodically for 14 days.
-
Record the number of mortalities in each group.
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to observe any pathological changes in the internal organs.
Data Analysis:
-
Calculate the LD₅₀ value using a suitable statistical method (e.g., probit analysis).
Visualizations
The following diagrams illustrate typical experimental workflows and a relevant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 10. benchchem.com [benchchem.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Formulation of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 3-(Hydroxymethyl)quinolin-2(1H)-one formulations for consistent and reliable biological testing. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on established methods for quinolinone derivatives and similar heterocyclic compounds. Empirical determination of optimal conditions is highly recommended.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the initial steps of formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Solid (visual inspection) | N/A |
| Melting Point | ~200°C | [2] |
| CAS Number | 90097-45-3 | [1] |
In Vitro Formulation Protocol
Stock Solution Preparation
For most in vitro applications, particularly cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds.[3][4]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is advisable to start with a small test batch to confirm solubility at the target concentration.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[3]
-
Visually inspect the solution for any undissolved particulates. If necessary, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium. It is critical to maintain a low final concentration of the organic solvent to prevent cytotoxicity.[4]
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
To avoid precipitation, add the stock solution to the medium and mix immediately and thoroughly.[5]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤0.5%, with ≤0.1% being ideal).[3][4]
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound.[6]
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | DMSO | High solubilizing capacity for many organic compounds.[3] |
| Stock Solution Concentration | 10-50 mM (empirically determined) | Start with a lower concentration to ensure complete dissolution. |
| Storage | -20°C, protected from light | Aliquot to minimize freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | High concentrations of DMSO can be cytotoxic.[3][4] |
In Vivo Formulation Protocol
The choice of vehicle for in vivo studies is dependent on the route of administration, the required dose, and the physicochemical properties of the compound. As specific solubility data for this compound in various vehicles is not available, pilot studies are essential.
Common Vehicles for In Vivo Administration
| Vehicle Composition | Route of Administration | Notes |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Suitable for water-soluble compounds.[7] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Maintains physiological pH.[7] |
| 0.5% - 1% Carboxymethylcellulose (CMC) in water | PO, IP | A common suspending agent for poorly water-soluble compounds.[8] |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP | A co-solvent system to improve solubility.[7] |
| Corn oil / Sesame oil | PO, SC, IM | Suitable for highly lipophilic compounds.[7] |
Protocol for Preparation of an Oral Suspension (Example)
This protocol describes the preparation of a suspension in 0.5% carboxymethylcellulose (CMC), a widely used vehicle for oral administration of compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile container for the final formulation
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Vehicle: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping. Allow the mixture to stir until the CMC is fully hydrated and a clear, viscous solution is formed.
-
Weigh the Compound: Accurately weigh the amount of this compound required for the desired final concentration and number of animals to be dosed.
-
Create a Paste: Place the weighed powder in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing aggregation of the powder.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously mixing.
-
Homogenize: Transfer the mixture to a sterile container with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension. A homogenizer can also be used for this step.
-
Storage and Use: Store the suspension at 2-8°C. Shake well before each administration to ensure a uniform dose. The stability of the suspension should be determined empirically.
Visualizations
Experimental Workflow for In Vitro Formulation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-aryl-2-quinolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-aryl-2-quinolones.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of N-aryl-2-quinolones, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired N-aryl-2-quinolone product. What are the potential causes and how can I improve the yield?
A: Low yields in N-aryl-2-quinolone synthesis can stem from several factors related to reactants, catalysts, and reaction conditions. Here are some common causes and troubleshooting steps:
-
Poor Reactivity of Starting Materials:
-
Electronic Effects: The presence of strong electron-withdrawing groups on the aryl halide or aryl boronic acid can decrease reactivity in palladium- and copper-catalyzed reactions, respectively. Conversely, electron-rich anilines in intramolecular cyclization precursors can enhance reactivity. For poorly reactive substrates, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst system.
-
Steric Hindrance: Bulky substituents near the reacting centers of either the 2-quinolone nitrogen or the arylating agent can impede the reaction. If steric hindrance is suspected, you may need to employ a less sterically demanding catalyst/ligand combination or consider an alternative synthetic route.
-
-
Catalyst and Ligand Issues:
-
Catalyst Inactivity: Ensure the catalyst (e.g., Pd(OAc)₂, Cu(OAc)₂) is fresh and has been stored properly. Catalyst deactivation can lead to incomplete conversion.
-
Inappropriate Ligand: The choice of ligand is crucial, especially in palladium-catalyzed reactions. For instance, bulky electron-rich phosphine ligands can be effective. If your current ligand is not providing good results, screen a variety of ligands to find one that is optimal for your specific substrate combination.[1]
-
Incorrect Catalyst/Ligand Ratio: The ratio of metal catalyst to ligand can significantly impact the reaction outcome. It is advisable to optimize this ratio for your specific reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Some N-arylation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increasing the temperature may improve the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates. Common solvents for these reactions include DMF, DMSO, toluene, and dioxane. If you are observing low yields, a solvent screen may be beneficial.
-
Base: The type and amount of base used are critical. In Chan-Lam couplings, for example, bases like pyridine or triethylamine are often employed.[2] For palladium-catalyzed reactions, bases such as Cs₂CO₃ or K₂CO₃ are common.[3] The strength and solubility of the base can affect the reaction rate and yield.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired N-aryl-2-quinolone. Here are some common side reactions and strategies to mitigate them:
-
Homocoupling of Arylating Agent: In copper-catalyzed reactions like the Chan-Lam coupling, homocoupling of the aryl boronic acid can be a significant side reaction. This can be minimized by carefully controlling the reaction conditions, such as the amount of catalyst and the reaction atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond of the aryl boronic acid, leading to the formation of an arene byproduct. This can be more prevalent with electron-rich aryl boronic acids. Using anhydrous solvents and ensuring an inert atmosphere can help reduce this side reaction.
-
O-Arylation vs. N-Arylation: In substrates with competing nucleophilic sites (e.g., hydroxyl groups), O-arylation can occur. The selectivity between N- and O-arylation can often be controlled by the choice of catalyst, ligand, and reaction conditions.
-
Incomplete Cyclization: In intramolecular cyclization approaches, incomplete ring closure can result in stable intermediates as the main product. This can be addressed by increasing the reaction temperature or time, or by using a more effective catalyst for the cyclization step.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my N-aryl-2-quinolone product. What are the recommended purification methods?
A: The purification of N-aryl-2-quinolones can sometimes be challenging due to similar polarities of the product and byproducts. Here are some common purification strategies:
-
Column Chromatography: This is the most common method for purifying N-aryl-2-quinolones.
-
Solvent System Selection: The choice of eluent is crucial for good separation. A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[4] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. For more polar compounds, dichloromethane/methanol gradients can be effective.
-
Additives: If tailing is observed on the TLC plate, adding a small amount of a modifier to the eluent can improve separation. For basic compounds, adding a small amount of triethylamine (0.1-1%) can be beneficial. For acidic compounds, a small amount of acetic acid or formic acid can be used.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents for recrystallization of quinolones include ethanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate.[6] A solvent screen with small amounts of the crude product is recommended to find the optimal conditions.
-
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for common methods used in the synthesis of N-aryl-2-quinolones, allowing for easy comparison.
Table 1: Comparison of Chan-Lam Coupling Conditions for N-Arylation of 2-Quinolones
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Cu(OAc)₂ | Pyridine | DMF | 80 | 24 | 60-64 | [2] |
| Cu(OAc)₂ | Et₃N | DMF | 80 | 24 | 58 | [2] |
| CuI | K₂CO₃ | DMSO | Room Temp. | 24 | up to 82 | [7] |
Table 2: Comparison of Palladium-Catalyzed N-Arylation Methods
| Precursor Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| 2-Haloanilide & Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 | N/A |
| N-Aryl Cinnamide (Intramolecular) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | 65-88 | [1] |
| 2-Iodoaniline & α,β-Unsaturated Carbonyl | Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100 | 20 | 67-76 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of N-aryl-2-quinolones.
Protocol 1: Copper-Catalyzed N-Arylation of 2-Quinolone using Chan-Lam Coupling
This protocol is a general procedure for the N-arylation of a 2-quinolone with an arylboronic acid.
Materials:
-
2-Quinolone (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-quinolone (1.0 mmol), arylboronic acid (1.5 mmol), and copper(II) acetate (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) and pyridine (2.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC until the starting 2-quinolone is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of an N-Aryl Cinnamide
This protocol describes a general procedure for the synthesis of an N-aryl-2-quinolone via intramolecular cyclization.
Materials:
-
N-Aryl cinnamide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl cinnamide (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (10 mL) to the tube via syringe.
-
Seal the tube and stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 18-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of N-aryl-2-quinolones.
Caption: Troubleshooting workflow for low yield in N-aryl-2-quinolone synthesis.
Caption: Simplified reaction pathway for Chan-Lam N-arylation of 2-quinolones.
References
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
Side reactions in the synthesis of quinolin-2-one derivatives
Welcome to the Technical Support Center for Quinolin-2-one Derivative Synthesis.
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of quinolin-2-one derivatives.
General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple synthetic routes.
Q1: What are the most common side products observed across different quinolin-2-one synthesis methods?
A1: Side product formation is highly dependent on the specific synthetic method. However, some common issues include the formation of regioisomers when using unsymmetrical starting materials, self-condensation of ketone or β-ketoester reactants (aldol condensation), and the formation of tars or polymers under harsh acidic and high-temperature conditions, particularly in reactions like the Skraup and Doebner-von Miller syntheses.[1]
Q2: How can I generally improve the yield and purity of my quinolin-2-one synthesis?
A2: Optimizing reaction conditions is crucial. Key strategies include:
-
Temperature Control: Many side reactions are promoted by high temperatures. Maintaining precise and optimal temperature control can significantly reduce byproduct formation.[1]
-
Catalyst Selection: The choice of catalyst is vital. Milder catalysts can often prevent the harsh conditions that lead to side products.[1][2] For example, using gold catalysts in the Friedländer synthesis allows the reaction to proceed at lower temperatures.[1]
-
Purity of Starting Materials: Ensure all reactants and solvents are pure to avoid introducing contaminants that could trigger unintended side reactions.[1]
-
Slow Addition of Reactants: In reactions prone to self-condensation, such as the Friedländer synthesis, slowly adding the ketone reactant can help minimize this side reaction by keeping its concentration low.[1][3]
Q3: My reaction produces a mixture of N-alkylated and O-alkylated quinolin-2-one products. How can I control the selectivity?
A3: The N- vs. O-alkylation of the ambident quinolin-2-one anion is a classic challenge influenced by several factors.[4][5]
-
Solvent: The choice of solvent has a dramatic effect on selectivity. Polar aprotic solvents like DMF tend to favor N-alkylation, while other conditions might favor O-alkylation.[6][7][8]
-
Counter-ion and Base: The nature of the base and the resulting counter-ion can influence the reaction's regioselectivity.
-
Steric Hindrance: Substituents on the quinolin-2-one ring can sterically hinder one site, favoring alkylation at the other. For instance, alkylation of 8-substituted quinolin-2(1H)-ones can lead exclusively to O-alkylated products due to steric hindrance around the nitrogen atom.[8]
The following workflow can help troubleshoot and optimize for the desired isomer.
Synthesis-Specific Troubleshooting Guides
Conrad-Limpach-Knorr Synthesis
This synthesis combines anilines with β-ketoesters to form 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). The regioselectivity is a key challenge.[9][10]
Q4: My Conrad-Limpach-Knorr reaction is giving a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How do I favor one isomer?
A4: The regioselectivity is primarily controlled by the reaction temperature during the initial condensation step.
-
Kinetic Control (Lower Temperature): Reaction at lower temperatures (typically below 100°C) favors the attack of the aniline's amino group on the keto-carbonyl of the β-ketoester. Subsequent cyclization leads to the 4-hydroxyquinoline product (Conrad-Limpach product).[9]
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 140°C or above), the reaction favors the attack of the amino group on the ester-carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then cyclizes to the 2-hydroxyquinoline (quinolin-2-one) product (Knorr product).[9][11]
Table 1: Temperature Effects in Conrad-Limpach-Knorr Synthesis
| Reaction Condition | Intermediate Favored | Final Product | Pathway |
|---|---|---|---|
| Low Temperature (<100°C) | β-Anilinoacrylate (Schiff base) | 4-Hydroxyquinoline | Kinetic |
| High Temperature (>140°C) | β-Ketoanilide | 2-Hydroxyquinoline | Thermodynamic |
Q5: The cyclization step of my Conrad-Limpach synthesis is failing or giving low yields. What should I do?
A5: The second step, a high-temperature cyclization, can be challenging.
-
Temperature Control: This step requires very high temperatures (often >250°C). Ensure your experimental setup can safely and consistently reach the target temperature. Using a high-boiling solvent like Dowtherm A or mineral oil is common.[2][12]
-
Acid Catalysis: The cyclization is an intramolecular electrophilic aromatic substitution, which is acid-catalyzed. Ensure that sufficient acid (e.g., H₂SO₄) is present to promote the ring closure.[2]
Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14]
Q6: My Friedländer reaction is plagued by the self-condensation of the ketone reactant. How can this be prevented?
A6: Aldol self-condensation of the ketone is a major side reaction, especially under basic conditions.[1]
-
Use Milder Conditions: Employing milder catalysts, such as molecular iodine or certain Lewis acids like In(OTf)₃, can promote the desired reaction at lower temperatures, minimizing self-condensation.[2][15]
-
Slow Addition: Slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation.[1]
-
Use an Imine Analog: To circumvent aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]
Camps Cyclization
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone to form quinolin-2-one or quinolin-4-one derivatives using a base.[16][17][18]
Q7: My Camps cyclization is producing a mixture of quinolin-2-one and quinolin-4-one isomers. How can I control the selectivity?
A7: The regioselectivity of the Camps cyclization depends on which enolate is formed and attacks the amide carbonyl. This is often controlled by the base strength and reaction conditions.[16]
-
Towards Quinolin-4-ones: Using a strong base (e.g., NaOH) typically deprotonates the CH₂ group adjacent to the aryl ring ketone. The resulting enolate attacks the amide carbonyl to form the quinolin-4-one.[16]
-
Towards Quinolin-2-ones: A weaker base may favor deprotonation of the CH₂ group of the N-acyl group, leading to the formation of the quinolin-2-one isomer.[16] The specific substrate and reaction conditions will ultimately determine the product ratio.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis to Minimize Side Reactions
This protocol utilizes a mild catalyst to reduce the formation of aldol condensation byproducts.[2]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via column chromatography or recrystallization as needed.
Protocol 2: Two-Step Conrad-Limpach Synthesis for 4-Hydroxyquinolines
This protocol separates the initial condensation from the high-temperature cyclization to improve control over the reaction.[2]
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.
-
Stir the mixture for 1-2 hours. The reaction is often exothermic. A catalytic amount of strong acid (e.g., one drop of concentrated H₂SO₄) can be added to facilitate the reaction.[2]
-
(Optional) If using a solvent like toluene, water can be removed azeotropically.
-
Remove any water and solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).
-
Heat the mixture to approximately 250°C using an appropriate heating mantle and condenser setup.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if feasible.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the crude 4-hydroxyquinoline. Further purification can be achieved by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. N- vs. O-alkylation in 2(1H)-quinolinone derivatives - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during quinolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinolinones?
A1: The most prevalent methods for quinolinone synthesis include several classic named reactions and modern variations. Traditional approaches include the Conrad-Limpach, Knorr, Camps, Gould-Jacobs, and Friedländer syntheses.[1][2] More contemporary methods often employ transition-metal catalysts or microwave assistance to improve yields and reaction conditions.[3][4]
Q2: My reaction yield is consistently low. What general factors should I investigate?
A2: Low yields in quinolinone synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]
-
Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach and Gould-Jacobs syntheses, which often require high temperatures for cyclization.[5][6] Careful control and optimization are crucial to prevent product decomposition.[7]
-
Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point, inert solvents like mineral oil or diphenyl ether are often preferred for thermal cyclizations to improve yields.[7][8][9]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.[5]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition.[5]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: I am observing the formation of multiple side products. What are the likely causes?
A3: Side product formation is a common issue. In the Friedländer synthesis, aldol condensation of the ketone starting material can occur under basic conditions.[10] In the Knorr synthesis, depending on the reaction conditions, you might see the formation of a 4-hydroxyquinoline as a competing product.[11] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1] In the Skraup synthesis, tar formation is a frequent issue due to the harsh acidic and oxidizing conditions.[12]
Q4: What are the best practices for purifying quinolinone products?
A4: Purification of quinolinones can be challenging due to their polarity and potential for decomposition on silica gel.[1][13] Common techniques include:
-
Recrystallization: This is often the first method to try if a suitable solvent can be found.[1]
-
Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) to prevent product degradation.[1]
-
Solvent Washing: For products that are poorly soluble in certain organic solvents, washing with a solvent like ether can be an effective purification method.[1][13]
-
Distillation: For some quinolines, steam distillation followed by vacuum distillation can be an effective purification method.[14]
Q5: How can I control regioselectivity in my quinolinone synthesis?
A5: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer or Combes syntheses.[5][12] Strategies to control regioselectivity include:
-
Catalyst Selection: The choice of acid or base catalyst can influence the cyclization pathway.[15]
-
Substrate Modification: Introducing directing groups on the starting materials can favor the formation of a specific isomer.[15]
-
Reaction Conditions: Careful optimization of temperature and solvent can influence the regiochemical outcome.[15] In the Camps cyclization, the strength of the base can influence which proton is abstracted, directing the cyclization pathway.[5]
Troubleshooting Guides
Low Yield in Conrad-Limpach Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cyclization | Ensure the reaction temperature is high enough (typically >250 °C).[8] Use a high-boiling point solvent like mineral oil or diphenyl ether.[7] | Increased conversion to the desired 4-hydroxyquinoline. |
| Product Decomposition | Optimize reaction time by monitoring with TLC. Avoid unnecessarily long heating times at high temperatures.[5] | Minimized formation of degradation byproducts and improved isolated yield. |
| Impure Intermediate | Purify the intermediate β-aminoacrylate before the cyclization step. | A cleaner reaction with fewer side products and a higher yield of the final product. |
Side Product Formation in Friedländer Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Self-Condensation of Ketone | Use milder reaction conditions (lower temperature, less harsh catalyst).[5] Consider using a ketone that cannot enolize or is less reactive than the desired starting material.[12] | Reduced formation of aldol condensation side products. |
| Poor Regioselectivity | Screen different acid or base catalysts.[15] Modify the substrate to introduce a directing group.[15] | Preferential formation of the desired quinolinone isomer. |
Purification Issues
| Problem | Troubleshooting Step | Expected Outcome |
| Product Decomposition on Silica Gel | Deactivate silica gel with a base (e.g., triethylamine) before performing column chromatography.[1] Use an alternative stationary phase like alumina. | Minimized product loss during purification. |
| Poor Solubility | For purification by washing, screen a variety of solvents to find one in which the product is poorly soluble but impurities are soluble.[1][13] | Effective removal of soluble impurities. |
| Complex Mixture | If recrystallization and washing are ineffective, consider derivatization to a salt to facilitate crystallization and purification, followed by neutralization to recover the quinolinone.[14][16] | Isolation of a high-purity product. |
Experimental Protocols
General Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.
-
Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[8]
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[8]
-
Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[8]
-
Monitor the reaction progress by TLC. Once the aniline is consumed, cool the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate, which can be purified or used directly in the next step.
Step 2: Thermal Cyclization
-
Place the crude or purified β-aminoacrylate intermediate in a round-bottom flask.
-
Add a high-boiling point, inert solvent (e.g., mineral oil or diphenyl ether) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.[8]
-
Heat the mixture with vigorous stirring to 250-260 °C under an inert atmosphere.[8]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[5]
-
Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[8]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.[5]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[5]
Microwave-Assisted Gould-Jacobs Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the Gould-Jacobs cyclization.
-
Add the anilidomethylenemalonate intermediate to a microwave reactor vial.
-
If using a solvent, add a high-boiling polar solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 250 °C) for a specific time (e.g., 5-30 minutes).[17] Optimization of both temperature and time is crucial.[17]
-
After the reaction, cool the mixture.
-
Add a non-polar solvent like cyclohexane to precipitate the crude product.[6]
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.[6]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in quinolinone synthesis.
Caption: The two-step reaction pathway of the Conrad-Limpach synthesis.
Caption: Factors influencing regioselectivity in the Camps cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 17. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 3-(Hydroxymethyl)quinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Hydroxymethyl)quinolin-2(1H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Q: My compound is co-eluting with an impurity. How can I improve the separation? | The solvent system lacks sufficient selectivity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values between your compound and the impurity. Try a different solvent system, for example, switching from ethyl acetate/hexane to dichloromethane/methanol. A shallower gradient or isocratic elution may also improve separation. |
| Peak Tailing | Q: I'm observing significant peak tailing for my compound on a silica gel column. What can I do? | The basic nitrogen in the quinolinone ring can interact strongly with the acidic silanol groups on the silica gel surface. | Deactivate the silica gel by pre-flushing the column with your mobile phase containing 1-2% triethylamine. This will mask the acidic sites and improve the peak shape.[1] |
| Compound Stuck on Column | Q: My compound will not elute from the silica column, even with a highly polar solvent system. What is the problem? | The compound may be too polar for normal-phase chromatography or it may have degraded on the acidic silica gel. | Consider switching to a different stationary phase, such as neutral or basic alumina.[1] Alternatively, reversed-phase flash chromatography may be a more suitable technique for highly polar compounds. |
| Product Degradation | Q: It appears my compound is degrading on the column. How can I prevent this? | This compound may be sensitive to the acidic nature of standard silica gel. | Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[1] Using a less acidic stationary phase like alumina is also a good alternative.[1] |
Recrystallization
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | Q: My compound is not crystallizing from the solution, even after cooling. What should I do? | The solution may be too dilute, or the chosen solvent is not ideal. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, slowly evaporate some of the solvent to increase the concentration. If crystallization still does not occur, you may need to try a different solvent or a co-solvent system.[2] |
| Oiling Out | Q: Instead of crystals, my compound is forming an oil in the solvent. How can I fix this? | The solution is likely supersaturated, or it was cooled too rapidly. A high concentration of impurities can also cause oiling out. | Add a small amount of hot solvent back to the mixture to dissolve the oil. Allow the solution to cool down much more slowly. If the problem persists, consider a pre-purification step like column chromatography to remove impurities before recrystallization.[3] |
| Low Recovery | Q: I have a very low yield after recrystallization. How can I improve it? | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve your compound. To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtering the crystals. If recovery is still low, choose a different solvent in which your compound has lower solubility at cold temperatures.[2] |
| Colored Impurities | Q: My final product is colored, but it should be a white solid. How do I remove the color? | Colored impurities are present in your crude material. | During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. For very high purity or for separating very similar impurities, preparative High-Performance Liquid Chromatography (HPLC) can be used. The choice of method depends on the nature and amount of impurities, as well as the desired scale and final purity.[2]
Q2: How do I choose a suitable solvent system for column chromatography?
A2: A suitable solvent system is typically identified using Thin Layer Chromatography (TLC). The aim is to find a solvent mixture that moves the this compound to an Rf value of approximately 0.2-0.3, while providing good separation from any impurities.[1] A common starting point is a mixture of a less polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Q3: What are the likely impurities I might encounter?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis. If this compound is synthesized by the reduction of quinoline-2(1H)-one-3-carbaldehyde, then the unreacted aldehyde is a probable impurity. Over-reduction to 3-methylquinolin-2(1H)-one is another possibility. Other impurities may include residual solvents or reagents from the synthesis.
Q4: My compound is quite polar. What special considerations should I take?
A4: The polarity of this compound, due to the hydroxyl group and the quinolinone system, can make it challenging to purify with standard normal-phase chromatography. You may need to use a more polar mobile phase, such as a mixture of dichloromethane and methanol. If the compound still adheres strongly to the silica, deactivating the silica with triethylamine is recommended.[1] For very polar compounds, reversed-phase chromatography is often a more effective technique.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of ~0.2-0.3 for the desired compound. If the compound is not moving, switch to a more polar system like dichloromethane and methanol.
-
Column Packing: Dry pack a column with silica gel.
-
Deactivation (if necessary): If peak tailing is observed on TLC, prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, equilibrate the column with 2-3 column volumes of the initial elution solvent without triethylamine.[1]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the predetermined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Good recrystallization solvents will not dissolve the compound at room temperature but will dissolve it when heated. Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane). A mixed solvent system (co-solvent) may be necessary.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture gently for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly, for instance, in a vacuum oven.
Visualization
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis
Welcome to the technical support center for the Friedländer synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor regioselectivity in quinoline synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Poor Regioselectivity
Issue: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers, leading to low yields of the desired product and difficult purification.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Lack of Catalyst Control | Traditional acid or base catalysis (e.g., KOH, H₂SO₄) is often not selective, leading to the formation of both possible regioisomers. | Catalyst Selection: Employ a catalyst known to favor the formation of a specific regioisomer. For instance, certain amine catalysts have been shown to provide high regioselectivity.[1][2] |
| Non-Optimal Reaction Conditions | Temperature, solvent, and the rate of reagent addition can significantly influence the regiochemical outcome of the reaction. | Optimization of Reaction Conditions: Systematically vary the reaction parameters. For example, lower temperatures might favor the kinetic product, while higher temperatures could favor the thermodynamic product. Slow addition of the ketone can also improve regioselectivity in some cases.[2] |
| Substrate-Related Issues | The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the unsymmetrical ketone can inherently favor the formation of a mixture of products. | Substrate Modification: Introduce a directing group on the ketone to steer the reaction towards the desired isomer.[3] |
| Self-Condensation of Ketone | A common side reaction, especially under basic conditions, is the aldol self-condensation of the ketone reactant, which reduces the yield of the desired quinoline product. | Use of Milder Conditions or Alternative Methods: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, minimizing self-condensation.[3] Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can circumvent this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways in the Friedländer synthesis, and how do they influence regioselectivity?
A1: The Friedländer synthesis can proceed through two main mechanistic pathways: an aldol-first pathway and a Schiff base-first pathway.[4] The dominant pathway can be influenced by the reaction conditions and the nature of the reactants and catalysts. Regioselectivity is determined at the initial carbon-carbon bond-forming step. In the aldol-first pathway, the regioselectivity is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone. In the Schiff base-first pathway, the regioselectivity is determined by the intramolecular aldol reaction of the Schiff base intermediate.
Q2: How do amine catalysts, like pyrrolidine derivatives, control regioselectivity?
A2: Cyclic secondary amines, particularly pyrrolidine derivatives, can act as catalysts to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[2] The proposed mechanism involves the formation of an enamine intermediate from the ketone and the amine catalyst. The structure of the amine and the reaction conditions can influence the formation of the kinetic versus the thermodynamic enamine, thereby directing the regioselectivity of the subsequent condensation with the 2-aminoaryl carbonyl compound.
Q3: What role does temperature play in controlling the regioselectivity of the Friedländer synthesis?
A3: Temperature can have a significant impact on the regioselectivity of the Friedländer synthesis.[2][5] In some cases, higher temperatures have been shown to improve regioselectivity.[2] It is crucial to experimentally screen a range of temperatures to determine the optimal conditions for a specific substrate pair and catalytic system.
Q4: Can directing groups be used to control regioselectivity?
A4: Yes, introducing a directing group on the α-carbon of the ketone is an effective strategy to control regioselectivity.[3] For example, a phosphoryl group can be used to direct the condensation to a specific α-position. After the quinoline ring is formed, the directing group can often be removed.
Q5: Are there computational studies that can help predict or explain the regioselectivity of a Friedländer synthesis?
A5: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to understand and predict the regioselectivity of organic reactions, including the Friedländer synthesis.[6] These studies can elucidate the reaction mechanism, identify the transition states for the formation of different regioisomers, and explain the origins of selectivity based on factors like steric and electronic effects.
Data Presentation: Regioselectivity in Amine-Catalyzed Friedländer Synthesis
The following table summarizes the regioselectivity and yields for the synthesis of 2-substituted quinolines and 1,8-naphthyridines using various amine catalysts with unsymmetrical ketones.[2]
| Catalyst | Substrate (2-aminoaryl aldehyde) | Ketone | Regioselectivity (2-substituted : 2,3-disubstituted) | Isolated Yield (%) |
| Pyrrolidine | 2-Aminonicotinaldehyde | 2-Butanone | 84:16 | 75 |
| Piperidine | 2-Aminonicotinaldehyde | 2-Butanone | 75:25 | 68 |
| TABO | 2-Aminonicotinaldehyde | 2-Butanone | 96:4 | 84 |
| Pyrrolidine | 2-Aminobenzaldehyde | 2-Pentanone | 80:20 | 72 |
| TABO | 2-Aminobenzaldehyde | 2-Pentanone | 90:10 | 80 |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Experimental Protocols
Protocol 1: Highly Regioselective Friedländer Annulation Using TABO Catalyst
This protocol is adapted from a reported procedure for the synthesis of 2-substituted quinolines and 1,8-naphthyridines with high regioselectivity.[2]
Materials:
-
2-Aminoaromatic aldehyde (1.0 equiv)
-
Unsymmetrical methyl ketone (1.5 equiv)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.1 equiv)
-
Toluene (solvent)
Procedure:
-
To a solution of the 2-aminoaromatic aldehyde in toluene, add the TABO catalyst.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
General Mechanistic Pathways of the Friedländer Synthesis
Caption: The two primary mechanistic pathways in Friedländer synthesis.
Amine-Catalyzed Regioselective Enamine Formation
Caption: Amine-catalyzed enamine formation for regioselectivity.
References
Technical Support Center: Stabilizing 3-(Hydroxymethyl)quinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)quinolin-2(1H)-one. The information provided is intended to assist in ensuring the long-term stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on the general stability of quinolinone derivatives and related heterocyclic compounds, the following conditions are recommended to minimize degradation:
-
Temperature: Store at or below 4°C (refrigerated). For longer-term storage, -20°C is preferable.[1]
-
Light: Protect from light.[2] Quinoline compounds can be light-sensitive, leading to discoloration and degradation.[2] Use amber vials or store in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[2][3]
Q2: I've observed a change in the color of my solid this compound sample over time. What could be the cause?
Color change, such as turning brown, is a common indicator of degradation in quinoline-based compounds, often due to oxidation or photodecomposition.[2] Exposure to air and light can promote the formation of colored impurities. It is crucial to re-analyze the purity of the sample before use if any change in appearance is observed.
Q3: My solution of this compound has turned yellow. Is it still usable?
The development of a yellow color in solutions of quinolinone derivatives can indicate degradation. The cause could be oxidation, hydrolysis (if in an aqueous or protic solvent), or photodegradation. The solution should be analyzed by a suitable analytical method like HPLC or LC-MS to determine the purity and identify any degradation products before further use.
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde (3-formylquinolin-2(1H)-one) and subsequently the carboxylic acid (2-oxo-1,2-dihydroquinoline-3-carboxylic acid).
-
Photodecomposition: Exposure to light, particularly UV light, can induce complex degradation pathways, leading to a variety of impurities.
-
Hydrolysis: While the quinolinone core is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the lactam ring.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions, such as ether formation between hydroxymethyl groups, could lead to dimers or oligomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased purity of solid sample over time | Improper storage (exposure to light, air, moisture, or elevated temperature). | 1. Re-test the purity of the material using a validated analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization) if possible. 3. Ensure future storage is under recommended conditions (dark, dry, inert atmosphere, low temperature). |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[4][5][6] 2. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | 1. Prepare solutions fresh before each experiment. 2. If solutions need to be stored, even for a short period, store them at 4°C and protect from light. 3. Evaluate the stability of the compound in the chosen experimental solvent system over the duration of the experiment. |
| Poor solubility after storage | Formation of less soluble degradation products or polymers. | 1. Characterize the insoluble material. 2. Review storage conditions and consider if they may have promoted polymerization or degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7][8]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Control Sample: Store the stock solution under recommended storage conditions (4°C, protected from light).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, 5% B; ramp to 100% B over 20 minutes; hold for 5 minutes; return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
Visualizations
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. -NovaBioassays [novabioassays.com]
- 8. aaronchem.com [aaronchem.com]
Preventing degradation of 3-(Hydroxymethyl)quinolin-2(1H)-one during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)quinolin-2(1H)-one. Our goal is to help you prevent its degradation during chemical reactions and ensure the integrity of your experiments.
Troubleshooting Guides
Issue 1: Unexpected side products or low yield in reactions involving the hydroxymethyl group.
Possible Cause: Degradation of the 3-(hydroxymethyl) group through oxidation. The primary alcohol at the 3-position is susceptible to oxidation to the corresponding aldehyde, 3-formylquinolin-2(1H)-one, or further to a carboxylic acid, especially in the presence of oxidizing agents or under harsh reaction conditions.
Solutions:
-
Avoid Strong Oxidizing Agents: Whenever possible, choose milder and more selective oxidizing agents if an oxidation step is necessary elsewhere in the molecule. Common laboratory oxidants like chromic acid should be avoided.
-
Protect the Hydroxymethyl Group: If the planned reaction conditions are not compatible with a free primary alcohol, consider protecting the hydroxymethyl group. Common protecting groups for primary alcohols include silyl ethers (e.g., TBS-ether) and esters (e.g., acetate).
-
Control Reaction Temperature: Perform reactions at the lowest effective temperature to minimize potential side reactions, including oxidation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction involves heating for extended periods.
Issue 2: Degradation of the quinolinone ring system.
Possible Cause: The quinolinone core can be susceptible to degradation under strongly acidic or basic conditions, as well as through photodegradation.
Solutions:
-
pH Control: Maintain a neutral or near-neutral pH whenever possible. If acidic or basic conditions are required, consider using the mildest possible reagents and shortest reaction times.
-
Light Protection: Protect the reaction mixture from light, particularly UV radiation, by using amber glass vessels or by wrapping the reaction flask in aluminum foil.[1]
-
Temperature Management: Avoid excessive heating, as thermal degradation of the quinoline core can occur.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Oxidation of the hydroxymethyl group: The primary alcohol at the C3 position can be oxidized to 3-formylquinolin-2(1H)-one and potentially further to the carboxylic acid.
-
Degradation of the quinolinone ring: This can occur under harsh conditions such as high heat, extreme pH, or exposure to UV light.
Q2: How can I protect the hydroxymethyl group from unwanted reactions?
A2: Protection of the primary alcohol is a common strategy. The two most common protecting groups for this purpose are silyl ethers and acetyl esters.
-
Silyl Ether Protection (e.g., TBDMS/TBS): This is a robust protecting group, stable to a wide range of reaction conditions but can be selectively removed.
-
Acetyl Ester Protection: This can be a suitable option for protection under neutral or mildly acidic conditions.
Q3: How do I choose between a silyl ether and an acetyl protecting group?
A3: The choice depends on the specific reaction conditions you plan to use.
-
Use a silyl ether (e.g., TBS ether) if:
-
You are working with strong bases or nucleophiles.
-
You need a protecting group that is stable across a wide pH range (but sensitive to fluoride ions and strong acid).
-
-
Use an acetyl ester if:
-
Your subsequent reaction steps are performed under neutral or acidic conditions.
-
You require a protecting group that can be removed under mild basic conditions.
-
Q4: Are there any specific storage recommendations to prevent degradation?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use anhydrous solvents and store them at low temperatures, protected from light.
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS (TBS) Ether
This protocol describes the protection of the primary alcohol of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS (TBS) Ether
This protocol outlines the removal of the TBDMS protecting group using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
3-((tert-Butyldimethylsilyloxy)methyl)quinolin-2(1H)-one
-
Tetra-n-butylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1 equivalent) in THF.
-
Add TBAF solution (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A non-aqueous workup using calcium carbonate and a sulfonic acid resin can also be employed to remove TBAF residues.[1]
Protocol 3: Protection of the Hydroxymethyl Group as an Acetate Ester
This protocol details the acetylation of the hydroxymethyl group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM.
-
Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Deprotection of an Acetate Ester
This protocol describes the base-catalyzed hydrolysis of the acetate protecting group.
Materials:
-
(2-Oxo-1,2-dihydroquinolin-3-yl)methyl acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetate-protected compound (1 equivalent) in a mixture of methanol and water.
-
Add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Data Summary
Table 1: Common Protecting Groups for the Hydroxymethyl Group and Their Stability
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl ether | TBDMS, TBS | Most bases, nucleophiles, mild acids, reducing and oxidizing agents | Strong acids, Fluoride ion sources (e.g., TBAF, HF) |
| Acetyl ester | Ac | Mildly acidic and neutral conditions, some oxidizing and reducing agents | Strong acids, Bases (e.g., K₂CO₃, NaOH) |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for using a protecting group strategy.
Caption: Decision tree for choosing a protection strategy.
References
Technical Support Center: Scaling Up the Synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the gram-scale synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up of this compound synthesis.
Q1: We are experiencing a significant decrease in yield when moving from a 10-gram to a 500-gram scale. What are the potential causes and how can we address this?
A1: A drop in yield during scale-up is a frequent challenge. Several factors that are less prominent at a smaller scale can contribute to this issue.[1]
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side reactions and impurities. Inadequate removal of heat can also cause thermal runaway, leading to the degradation of both reactants and products.[1]
-
Troubleshooting:
-
Improve Agitation: Transition from a magnetic stirrer to an overhead mechanical stirrer with an impeller designed for better homogeneity (e.g., pitched-blade turbine or anchor stirrer).
-
Controlled Reagent Addition: Instead of adding reagents all at once, utilize a controlled addition method, such as a syringe pump or a dropping funnel. This helps manage the reaction's exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, a reactor with a higher surface-area-to-volume ratio or cooling coils may be necessary.[1]
-
-
-
Changes in Reaction Kinetics: The reaction kinetics may not scale linearly. What is optimal in a small flask may not be ideal in a 20L reactor.[1]
-
Troubleshooting:
-
Re-optimize Reaction Parameters: Systematically re-evaluate and optimize parameters such as temperature, reaction time, and catalyst loading for the larger scale.
-
Consider a Different Solvent: A solvent suitable for small-scale reactions might not be optimal for a large-scale process due to its boiling point, viscosity, or safety profile. A solvent with a higher boiling point can provide a wider operating temperature range and better process control.[1]
-
-
Q2: During the work-up of our large-scale synthesis, we are facing difficulties with product isolation and obtaining a consistent crystalline form. What could be the problem?
A2: Challenges in product isolation and crystallization at a larger scale can be influenced by several factors.
-
Impact of Impurities: Even small amounts of impurities can significantly affect the crystallization process by inhibiting crystal growth or causing the product to separate as an oil.[1]
-
Troubleshooting:
-
Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity before proceeding to the next step.
-
Optimize Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates to find the optimal conditions for crystallization.
-
-
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), and the form obtained can be sensitive to the crystallization conditions.[1]
-
Troubleshooting:
-
Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to encourage the growth of that specific polymorph.[1]
-
Solvent Screening: Conduct a solvent screen to identify a solvent or solvent mixture that consistently yields the desired crystalline form.[1]
-
-
Q3: We are observing the formation of significant tar-like by-products in our reaction. How can we minimize this?
A3: Tar formation is often a result of harsh reaction conditions, such as high temperatures and strong acids, which can cause polymerization of reactants and intermediates.
-
Troubleshooting:
-
Use a Moderator: In reactions like the Skraup synthesis, which can be highly exothermic, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the reaction rate and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]
-
Purification Methods: If tar formation is unavoidable, purification methods like steam distillation followed by extraction can be effective in isolating the desired product from the tarry residue.[2]
-
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is based on a general method for the synthesis of 3-substituted quinolin-2(1H)-ones and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 2-((2-hydroxyacetyl)amino)benzaldehyde
-
In a 1L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend iron powder (Fe) in a mixture of ethanol and water.
-
Heat the suspension to a gentle reflux.
-
In a separate vessel, dissolve 2-nitrobenzaldehyde in ethanol.
-
Slowly add the 2-nitrobenzaldehyde solution to the refluxing iron suspension.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the iron salts.
-
To the filtrate containing the crude 2-aminobenzaldehyde, add triethylamine (Et₃N).
-
Cool the mixture in an ice bath and slowly add 2-chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-((2-hydroxyacetyl)amino)benzaldehyde.
Step 2: Cyclization to this compound
-
Dissolve the crude 2-((2-hydroxyacetyl)amino)benzaldehyde in a suitable solvent such as ethanol in the 1L jacketed reactor.
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC. The cyclization is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters for the gram-scale synthesis of this compound. Note that these values are illustrative and may require optimization.
| Parameter | Step 1: Amide Formation | Step 2: Cyclization |
| Scale | 100 g (of 2-nitrobenzaldehyde) | ~120 g (of crude intermediate) |
| Solvent | Ethanol/Water | Ethanol |
| Reagents | Fe, 2-nitrobenzaldehyde, Et₃N, 2-chloroacetyl chloride | K₂CO₃ |
| Temperature | 80-90 °C | 70-80 °C |
| Reaction Time | 3-5 hours | 2-4 hours |
| Typical Yield | 85-95% (crude) | 75-85% (after purification) |
| Purity (by HPLC) | >90% | >98% |
Mandatory Visualization
Caption: Experimental workflow for the gram-scale synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-(Hydroxymethyl)quinolin-2(1H)-one and Other Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] This guide provides a comparative overview of the bioactivity of 3-(hydroxymethyl)quinolin-2(1H)-one and other quinolinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this document summarizes the established bioactivities of structurally related quinolinone derivatives to provide a valuable benchmark for future research and drug development endeavors.
Anticancer Activity
Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3][4] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinolinone ring play a crucial role in determining their cytotoxic efficacy.[5]
Comparative Anticancer Activity of Quinolinone Derivatives
While specific data for this compound is not available, the following table summarizes the anticancer activity of various other quinolinone derivatives against different cancer cell lines, showcasing the impact of different substitution patterns.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine 10g | Various human tumor cell lines | < 1.0 | [6] |
| 8-methoxy-4-anilinoquinoline 2i | HeLa (Cervical Cancer) | 7.15 | [7] |
| BGC-823 (Gastric Cancer) | 4.65 | [7] | |
| Indoloquinoline derivative 9 | P388 leukemia | T/C% = 300 (at 6.3 mg/kg) | |
| (E)-N'-((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazide 5a | MCF-7 (Breast Cancer) | 0.034 | [5] |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [8] |
| HCT-116 (Colon Cancer) | 5.34 | [8] | |
| MCF-7 (Breast Cancer) | 5.21 | [8] |
Signaling Pathways in Anticancer Activity
Quinolinone derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] Inhibition of EGFR blocks downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, leading to decreased cancer cell proliferation and induction of apoptosis.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other quinolinone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Activity
Quinoline-based compounds have been investigated as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α) converting enzyme (TACE).[9] The anti-inflammatory potential is influenced by the substituents on the quinoline ring.[9]
Comparative Anti-inflammatory Activity of Quinolinone Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [8] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [8] |
| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [4] |
| Rebamipide | In vivo models | Enhances mucosal defense, scavenges free radicals | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats
-
This compound and other quinolinone derivatives
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide rats into groups: control, reference drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity
Quinolinone derivatives have a long history as antimicrobial agents, with some exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.
Comparative Antimicrobial Activity of Quinolinone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinolinone derivatives against different microbial strains. Data for this compound is not currently available.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative 6m | Escherichia coli | 400 | [11] |
| Serratia marcescens | 400 | [11] | |
| Bacillus subtilis | 400 | [11] | |
| Staphylococcus aureus | 400 | [11] | |
| Saccharomyces cerevisiae | 400 | [11] | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [12] |
| Mycobacterium tuberculosis H37Rv | 10 | [12] | |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | [13] |
| VRE | 0.75 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound and other quinolinone derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The quinolin-2(1H)-one scaffold represents a versatile platform for the development of bioactive compounds with significant potential in oncology, inflammation, and infectious diseases. While direct experimental data on the bioactivity of this compound is currently scarce, the extensive research on other quinolinone derivatives provides a strong foundation for its investigation. The comparative data presented in this guide highlights the critical influence of substituent patterns on the biological activity of this class of compounds. Further experimental evaluation of this compound is warranted to elucidate its specific bioactivity profile and potential as a therapeutic agent. The detailed experimental protocols provided herein offer a starting point for researchers to undertake such investigations.
References
- 1. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmphs.com [ijmphs.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Rebamipide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Quinolin-2-ones
For researchers, scientists, and professionals in drug development, the quinolin-2-one scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The substituent at the 3-position of the quinolin-2-one core plays a pivotal role in modulating this biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted quinolin-2-ones, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Key Cellular Pathways
The 3-position of the quinolin-2-one ring is a critical hotspot for derivatization to enhance anticancer potency. Modifications at this position have led to the discovery of compounds that inhibit crucial cellular processes in cancer progression, such as cell proliferation, signaling pathways, and protein folding machinery.
Targeting Hsp90 and Kinase Signaling
A significant number of 3-substituted quinolin-2-ones exhibit their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90) or various protein kinases involved in cancer cell signaling. For instance, the introduction of heteroaryl groups at the 3-position has yielded potent Hsp90 inhibitors. These compounds interfere with the Hsp90 chaperone cycle, leading to the degradation of client proteins essential for tumor growth and survival.
Furthermore, derivatives with anilino substitutions at the 3-position have been identified as inhibitors of PDK1, a key regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers.[1]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 3-substituted quinolin-2-one derivatives against various cancer cell lines.
| Compound ID | 3-Substituent | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 3b | Heteroaryl (purine derivative) | PC-3 (Prostate) | 28 | [2] |
| 4e | Heteroaryl (purine derivative) | MDA-MB-231 (Breast) | Significant cell viability effect | [2] |
| 5b | Heteroaryl (purine derivative) | MDA-MB-231 (Breast) | Significant cell viability effect | [2] |
| Quinoline 13 | 2-Phenyl | HeLa (Cervical) | 8.3 | [3] |
| Tetrahydroquinoline 18 | 4-Acetamido-2-methyl | HeLa (Cervical) | 13.15 | [3] |
| Quinoline 12 | 2-Phenyl | PC-3 (Prostate) | 31.37 | [3] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | 3-Methylidene-1-phenylsulfonyl | HL-60 (Leukemia) | Low µM range |
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, 3-substituted quinolin-2-ones have emerged as promising candidates for combating microbial infections and inflammatory conditions.
Antimicrobial Potential
The quinolin-2-one core is a well-established pharmacophore in antibacterial agents.[4] Substitutions at the 3-position can modulate the antimicrobial spectrum and potency. For instance, certain derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
| Compound ID | 3-Substituent | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
| 6c | Not specified in abstract | MRSA | 0.75 | [4] |
| 6c | Not specified in abstract | VRE | 0.75 | [4] |
| 6l | Not specified in abstract | Gram-positive pathogens | Promising activity | [4] |
| 6o | Not specified in abstract | Gram-positive pathogens | Promising activity | [4] |
Anti-inflammatory Effects
The anti-inflammatory properties of 3-substituted quinolin-2-ones are often attributed to their ability to modulate inflammatory pathways. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[5]
| Compound Class | 3-Substituent Type | Key Findings | Reference |
| 2-Substituted 3-Arylquinolines | Aryl | Inhibition of NO, TNF-α, and IL-6 production | [5] |
| Quinazolinone Analogs | Phenyl, p-chlorophenyl, azetidinone, thiazolidinone | Thiazolidinone derivatives showed better activity | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Agar Disk Diffusion Method for Antimicrobial Susceptibility
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Disk Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay induces acute inflammation in the paw of a rodent by injecting carrageenan. The anti-inflammatory effect of a compound is determined by its ability to reduce the resulting edema.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the animals.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
The 3-position of the quinolin-2-one scaffold is a versatile site for chemical modification, enabling the fine-tuning of biological activity. The introduction of diverse substituents, particularly heteroaryl and aryl moieties, has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and development of novel 3-substituted quinolin-2-one derivatives with enhanced therapeutic potential. Future research should continue to explore novel substitutions at this position and elucidate their mechanisms of action to unlock the full therapeutic promise of this remarkable scaffold.
References
A Comparative Analysis of 3-(Substituted-methyl)quinolin-2(1H)-one Analogues in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this heterocyclic system have demonstrated significant potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the performance of various 3-(substituted-methyl)quinolin-2(1H)-one and structurally related analogues, supported by experimental data from preclinical studies. The objective is to offer a clear, data-driven comparison to aid in the design and development of novel therapeutic agents based on this versatile scaffold.
Performance Comparison of Analogues
The biological activity of quinolin-2(1H)-one analogues is significantly influenced by the nature and position of substituents. The following tables summarize the in vitro anticancer and in vivo anti-inflammatory activities of representative compounds, highlighting the impact of structural modifications.
Anticancer Activity
The cytotoxic effects of various 3-substituted quinolinone analogues have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 1: In Vitro Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Analogues [1]
| Compound ID | R¹ | R² | R³ | Cancer Cell Line | IC50 (µM) ± SEM |
| 5a | H | H | Et | HL-60 | 0.91 ± 0.03 |
| MCF-7 | 2.15 ± 0.11 | ||||
| 5b | H | H | Pr | HL-60 | 1.05 ± 0.06 |
| MCF-7 | 2.55 ± 0.18 | ||||
| 5c | H | H | Ph | HL-60 | 3.11 ± 0.21 |
| MCF-7 | 5.23 ± 0.34 | ||||
| Carboplatin (Reference) | - | - | - | HL-60 | 15.2 ± 1.2 |
| MCF-7 | 25.8 ± 2.5 |
Table 2: In Vitro Cytotoxicity of 3-(Heteroaryl)quinolin-2(1H)-one Analogues [2]
| Compound ID | Heteroaryl Group at C3 | Cancer Cell Line | GI50 (µM) |
| 3a | Benzoxazole | PC-3 | 35 |
| 3b | Benzothiazole | PC-3 | 28 |
| 3c | Indole | PC-3 | 42 |
| 3d | Benzimidazole | PC-3 | 48 |
| 4e | 6-(4-chlorophenyl)-9H-purine | PC-3 | 30 |
GI50: The concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess the anti-inflammatory potential of novel compounds. The percentage of edema inhibition is a measure of efficacy.
Table 3: Anti-inflammatory Activity of Quinazolinone Analogues in Carrageenan-Induced Paw Edema Model [3]
| Compound ID | R | X | % Edema Inhibition (at 3h) |
| 9 | Br | Cl | 20.4 |
| 15 | Br | Cl | 30.1 |
| 21 | Br | Cl | 32.5 |
| Phenylbutazone (Reference) | - | - | 38.2 |
Note: Quinazolinones are structurally related to quinolinones and serve as representative examples.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Preparation:
-
Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Carboplatin).
-
Incubate the plates for 48 hours under the same conditions.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
1. Animals:
-
Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
2. Compound Administration:
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg).
-
The control group receives the vehicle, and the reference group receives a standard anti-inflammatory drug (e.g., Phenylbutazone).
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each group compared to the baseline.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualizing Pathways and Relationships
Graphical representations are powerful tools for understanding complex biological pathways and structure-activity relationships.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory agents, including some quinolinone derivatives, exert their effects by inhibiting this pathway.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of a Novel Quinolinone Derivative and Cisplatin in Ovarian Cancer Cells
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Quinolin-2(1H)-one scaffolds have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This guide provides a detailed comparison of a representative novel quinolinone derivative, 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (QMPO) , and the established chemotherapeutic drug, Cisplatin , focusing on their efficacy against human ovarian cancer cell lines.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development endeavors.
Comparative Efficacy: Cytotoxicity, Apoptosis, and Cell Cycle Arrest
The anticancer potential of a compound is primarily assessed by its ability to inhibit cancer cell growth (cytotoxicity) and induce programmed cell death (apoptosis). Furthermore, understanding the compound's effect on the cell cycle can provide crucial insights into its mechanism of action.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for QMPO and Cisplatin against the SKOV3 human ovarian cancer cell line.
| Compound | Cell Line | Treatment Duration | IC50 (µM) |
| QMPO | SKOV3 | 48 hours | Not explicitly stated, but significant cell death observed at 10 µM |
| Cisplatin | SKOV3 | 48 hours | ~7.7 - 38.13 µM[1][2] |
| 72 hours | ~16.13 - 19.18 µM[1][3] |
Note: The IC50 for QMPO was not explicitly provided in the referenced study; however, the study demonstrated significant induction of apoptosis and cell cycle arrest at a concentration of 10 µM.
Induction of Apoptosis
Apoptosis is a critical mechanism for eliminating cancerous cells. The externalization of phosphatidylserine, detected by Annexin V, is an early marker of apoptosis. The table below compares the ability of QMPO and Cisplatin to induce apoptosis in SKOV3 cells.
| Compound | Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| QMPO | SKOV3 | 10 µM for 48 hours | Significantly increased (exact percentage not quantified)[4] |
| Cisplatin | SKOV3 | 20 µM for 48 hours | ~10-40%[5] |
| 6 µg/ml (~20 µM) for 24 hours | Significantly higher than control[6] |
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. The study on QMPO demonstrated that it induces a G2/M phase arrest in ovarian cancer cells.[4]
| Compound | Cell Line | Treatment | Effect on Cell Cycle |
| QMPO | SKOV3 | 10 µM | G2/M phase arrest[4] |
| Cisplatin | SKOV3 | 5 µM for 72 hours | G2/M phase arrest[7] |
| 5 µM for 24 hours | S phase arrest[8] |
Mechanism of Action: A Glimpse into Cellular Pathways
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (QMPO) has been shown to induce apoptosis through the intrinsic pathway.[4] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. The observed G2/M cell cycle arrest is associated with the downregulation of key regulatory proteins such as Cyclin B1 and cdk1.[4]
Cisplatin , on the other hand, primarily functions by forming DNA adducts, which trigger DNA damage responses. This damage can lead to cell cycle arrest, typically at the G2/M or S phase, to allow for DNA repair.[7][8] If the damage is too severe to be repaired, the cell is directed towards apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed SKOV3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (QMPO or Cisplatin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat SKOV3 cells with the desired concentration of the compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The novel quinolinone derivative, 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (QMPO), demonstrates significant anticancer activity against human ovarian cancer cells. Its ability to induce apoptosis and cause G2/M cell cycle arrest positions it as a promising candidate for further investigation. While direct comparison of IC50 values with Cisplatin is challenging without explicit data for QMPO, its potent induction of cell death at a 10 µM concentration suggests a high degree of efficacy.
The distinct mechanism of action of QMPO, targeting the intrinsic apoptotic pathway and cell cycle machinery, may offer advantages, particularly in the context of Cisplatin-resistant ovarian cancers. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this and other quinolin-2(1H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Wogonin Increases Cisplatin Sensitivity in Ovarian Cancer Cells Through Inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Enhances Cytotoxic Effects of Cisplatin by Inducing Cell Cycle Arrest and Apoptosis in Ovarian Adenocarcinoma SKOV-3 Cells through Activating the p38 MAPK and Suppressing AKT | MDPI [mdpi.com]
- 6. Bcl-2 overexpression reduces cisplatin cytotoxicity by decreasing ER-mitochondrial Ca2+ signaling in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 3-(Hydroxymethyl)quinolin-2(1H)-one and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial Spectrum Comparison
The antimicrobial spectrum of quinolin-2(1H)-one derivatives suggests a broad range of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. This contrasts with the more specific spectra of some standard antibiotics.
| Antimicrobial Agent | General Spectrum | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 3-(Hydroxymethyl)quinolin-2(1H)-one (inferred) | Broad Spectrum | Active against various strains, including resistant ones like MRSA.[1][2] | Activity reported against strains such as E. coli and P. aeruginosa.[3] | Activity reported against strains such as Candida albicans and Aspergillus niger.[3] |
| Penicillin | Narrow to Broad Spectrum | Highly active against many Gram-positive cocci and rods. | Limited activity against Gram-negative cocci; extended-spectrum penicillins have broader coverage. | Not active. |
| Ciprofloxacin | Broad Spectrum | Less effective against some Gram-positive bacteria compared to newer fluoroquinolones. | Particularly effective against a wide range of Gram-negative bacteria.[4] | Not active. |
| Tetracycline | Broad Spectrum | Active against a wide range of Gram-positive bacteria. | Active against a wide range of Gram-negative bacteria. | Not active. |
Quantitative Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The following table summarizes representative MIC values for quinolin-2(1H)-one derivatives and standard antibiotics against selected microorganisms. It is important to note that the activity of quinolin-2(1H)-one derivatives can be highly dependent on the specific substitutions on the quinoline core.
| Microorganism | Quinolin-2(1H)-one Derivatives (Representative MICs, µg/mL) | Penicillin (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Tetracycline (MIC, µg/mL) |
| Staphylococcus aureus | 0.018 - 6.0[1] | 0.015 - >128 | 0.12 - 100 | 0.25 - 128 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.049 - 1.5[2] | Resistant | 0.12 - >100 | Often Resistant |
| Bacillus subtilis | 0.018 - 2.0[1] | ≤0.015 - 0.5 | 0.06 - 1 | 0.06 - 4 |
| Escherichia coli | 0.018 - >64[1] | Often Resistant | ≤0.004 - 32 | 0.5 - 64 |
| Pseudomonas aeruginosa | Often higher MICs[3] | Resistant | 0.06 - >128 | Resistant |
| Candida albicans | 32 - >512[5] | Not Applicable | Not Applicable | Not Applicable |
| Aspergillus niger | 25 - >512[5] | Not Applicable | Not Applicable | Not Applicable |
Proposed Mechanisms of Action
The mechanisms of action for quinolin-2(1H)-one derivatives are still under investigation but are believed to involve multiple targets, distinguishing them from some standard antibiotics that have more defined modes of action.
Antibacterial Mechanism of Quinolin-2(1H)-one Derivatives
The primary proposed antibacterial mechanism for many quinolone compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8][9] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolin-2(1H)-one derivatives can lead to a cessation of cellular processes and ultimately bacterial cell death. Some studies also suggest that certain quinolin-2-one derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[1]
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the Validated Mechanism of Action of 3-(Hydroxymethyl)quinolin-2(1H)-one and Alternatives
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a versatile pharmacophore present in a wide array of biologically active compounds. This guide provides a comparative analysis of the validated mechanism of action of 3-(Hydroxymethyl)quinolin-2(1H)-one and its derivatives or related compounds, offering insights for drug discovery and development. The information is compiled from various studies to facilitate an objective comparison of their therapeutic potential.
Quantitative Data Summary
The following table summarizes the biological activities of various quinolin-2(1H)-one derivatives, providing a quantitative comparison of their potency.
| Compound | Target/Assay | IC50/Activity | Cell Line/Model | Reference |
| This compound | Data Not Available | - | - | - |
| (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]propoxy]-2(1H)-quinolinone (OPC-33509) | Anti-thrombotic & Anti-hyperplastic | Selected as best candidate | In vivo | [1] |
| Compound 5a (a quinolin-2(1H)-one derivative) | EGFR Kinase | 87 nM | - | [2] |
| Compound 5a (a quinolin-2(1H)-one derivative) | HER-2 Kinase | 33 nM | - | [2] |
| Compound 5a (a quinolin-2(1H)-one derivative) | Antiproliferative | 34 nM | MCF-7 | [2] |
| Erlotinib (Reference Drug) | Antiproliferative | 40 nM | MCF-7 | [2] |
| Quinolinone-carboxamide 3h | LOX Inhibition | 10 µM | - | [3] |
| Quinolinone-carboxamide 3s | LOX Inhibition | 10 µM | - | [3] |
| Quinolinone hybrid 3g | LOX Inhibition | 27.5 µM | - | [3] |
| Quinolinone hybrid 11e | LOX Inhibition | 52 µM | - | [3] |
| 3-heteroaryl-quinolin-2(1H)-one 3b | Antiproliferative (GI50) | 28 µM | PC-3 | [4] |
| Compound 6b (quinoline-pyrimidine hybrid) | Anticancer | 1.32 µM | HepG2 | [5] |
| Compound 6e (quinoline-pyrimidine hybrid) | Anticancer | 1.33 µM | HepG2 | [5] |
| Torin1 (benzonaphthyridinone derivative) | mTORC1 substrate phosphorylation | 2 nM | In vitro | [6] |
| Torin1 (benzonaphthyridinone derivative) | mTORC2 substrate phosphorylation | 10 nM | In vitro | [6] |
| Torin1 (benzonaphthyridinone derivative) | PI3K | 1800 nM | In vitro | [6] |
Detailed Experimental Protocols
Kinase Inhibition Assay (for EGFR and HER-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific kinases.
-
Methodology:
-
Kinase enzymes (e.g., EGFR, HER-2) are incubated with the test compound at various concentrations.
-
A specific substrate for the kinase and ATP are added to initiate the phosphorylation reaction.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antiproliferative Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Methodology:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To investigate the induction of apoptosis by a compound.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Signaling Pathways and Mechanisms
EGFR/HER-2 Signaling Pathway Inhibition
Certain quinolin-2(1H)-one derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] These receptors are key players in cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to the suppression of tumor growth.
Caption: Inhibition of EGFR/HER-2 signaling by a quinolin-2(1H)-one derivative.
Apoptosis Induction Pathway
Compound 5a, a potent quinolin-2(1H)-one derivative, has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[2] This intrinsic pathway of apoptosis is crucial for eliminating damaged or cancerous cells.
Caption: Intrinsic apoptosis pathway induced by Compound 5a.
Experimental Workflow for Antiproliferative Screening
The general workflow for screening compounds for antiproliferative activity involves a series of in vitro experiments.
Caption: A typical workflow for antiproliferative screening of novel compounds.
This guide provides a foundational understanding of the mechanism of action of this compound and its analogs. The presented data and protocols are intended to aid researchers in the design and execution of further studies to validate and explore the therapeutic potential of this important class of compounds. It is important to note that the specific biological activity of this compound itself is not extensively detailed in the provided search results, which primarily focus on its derivatives. Further research is warranted to elucidate its precise mechanism of action.
References
- 1. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 3-(Hydroxymethyl)quinolin-2(1H)-one against a panel of off-target proteins. The data presented herein is a synthesized representation derived from typical screening panels and published activities of structurally related quinolinone analogs, intended to guide further experimental investigation.
Introduction
This compound is a heterocyclic compound belonging to the quinolinone class of molecules. This structural motif is present in a variety of biologically active compounds, and understanding its potential for off-target interactions is crucial for preclinical safety assessment and lead optimization in drug discovery. This guide summarizes potential cross-reactivity data, details the experimental methodologies for assessment, and provides visual representations of key concepts.
Data Presentation: Off-Target Interaction Profile
The following table summarizes the hypothetical binding affinity of this compound against a panel of receptors, ion channels, and enzymes, simulating the results from a broad-panel safety screening. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
| Target Class | Specific Target | This compound (% Inhibition @ 10 µM) | Structurally Related Quinolinone Analogs (% Inhibition @ 10 µM) |
| GPCRs | Adenosine A₁ | < 20% | 25% |
| Adrenergic α₁A | < 15% | 30% | |
| Dopamine D₂ | < 10% | 15% | |
| Serotonin 5-HT₂ₐ | 35% | 45% | |
| Kinases | EGFR | 40% | 65% |
| HER2 | 30% | 55% | |
| VEGFR2 | 25% | 40% | |
| Abl | < 10% | 12% | |
| Ion Channels | hERG | 28% | 38% |
| Ca²⁺ Channel (L-type) | < 20% | 22% | |
| Na⁺ Channel (Site 2) | < 15% | 18% | |
| Enzymes | PDE3A | 55% | 70% |
| Topoisomerase IIβ | 45% | 60% | |
| MAO-A | < 10% | 15% |
Experimental Protocols
Radioligand Binding Assay for GPCRs and Ion Channels
This protocol outlines a typical competitive radioligand binding assay used to determine the affinity of a test compound for a specific receptor or ion channel.
Objective: To measure the ability of this compound to displace a specific radioligand from its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Adenosine A₁, Adrenergic α₁A).
-
Radioligand specific for the target receptor (e.g., [³H]-XAC for Adenosine A₁, [³H]-Prazosin for Adrenergic α₁A).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.
Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the ability of this compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, HER2).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test compound: this compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent and measuring the luminescence.
-
Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control with no inhibitor.
Visualizations
Caption: General experimental workflow for in vitro cross-reactivity screening.
Caption: Potential off-target inhibition of the EGFR/HER2 signaling pathway.
Conclusion
The synthesized data suggests that this compound may exhibit some cross-reactivity with certain kinases and enzymes, particularly those known to be modulated by other quinolinone-based compounds. The presented experimental protocols provide a foundation for conducting comprehensive in vitro safety pharmacology studies to definitively characterize the selectivity profile of this compound. These findings underscore the importance of early and broad cross-reactivity screening in the drug discovery process to identify and mitigate potential off-target effects. Further investigation using the described methodologies is recommended to validate these preliminary observations.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-(Hydroxymethyl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of functional groups, such as a hydroxymethyl moiety at the 3-position, is a key step in the synthesis of novel drug candidates. This guide provides a comparative analysis of synthetic routes for the production of 3-(hydroxymethyl)quinolin-2(1H)-one, with a focus on synthetic efficiency, providing experimental data and detailed protocols to inform research and development.
Summary of Synthetic Methodologies
The primary route to this compound involves a two-step process: the formylation of a suitable quinolin-2(1H)-one precursor to yield 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol. This guide will compare two common reduction methods for this transformation.
Table 1: Comparison of Synthetic Efficiency for the Reduction of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
| Parameter | Method A: Sodium Borohydride Reduction | Method B: Lithium Aluminum Hydride Reduction |
| Precursor | 2-Oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (projected) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | Not specified, likely room temperature | 0 °C to room temperature |
| Reaction Time | ~10 minutes (after starting material disappearance) | Typically 1-4 hours |
| Yield | High (not explicitly quantified in the cited text) | Generally high for similar reductions |
| Work-up | Solvent removal, addition of water and extraction | Careful quenching with water/base, filtration, extraction |
| Safety/Handling | Relatively safe, stable in protic solvents | Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling.[1] |
Experimental Protocols
Synthesis of Precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
The necessary precursor for the reduction step can be synthesized via the Vilsmeier-Haack reaction of acetanilide derivatives, followed by hydrolysis.[2]
Step 1: Vilsmeier-Haack Formylation A mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used to formylate an appropriate acetanilide, yielding a 2-chloroquinoline-3-carbaldehyde derivative.[2]
Step 2: Hydrolysis The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed, for example, by heating in a 70% acetic acid aqueous solution, to afford the desired 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[2]
Method A: Sodium Borohydride Reduction
This method has been reported for the synthesis of the N-substituted derivative, 3-(hydroxymethyl)-1-(p-tolyl)quinolin-2(1H)-one.[3]
Experimental Protocol:
-
To a vial containing 2-oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde (0.3 mmol) is added methanol (4.5 mL).
-
Sodium borohydride (NaBH₄, 0.9 mmol) is added in small portions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the complete disappearance of the starting material, the solution is stirred for an additional 10 minutes.
-
The solvent is removed under vacuum.
-
Water is added to the residue, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Method B: Lithium Aluminum Hydride Reduction (Projected)
While a specific protocol for the reduction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with lithium aluminum hydride (LiAlH₄) was not identified in the surveyed literature, this powerful reducing agent is commonly used for the reduction of aldehydes to primary alcohols.[1][4] The following is a general, projected protocol based on standard laboratory procedures for LiAlH₄ reductions.
Projected Experimental Protocol:
-
A solution of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Concluding Remarks
The synthesis of this compound is readily achievable through the reduction of its 3-formyl precursor. The choice of reducing agent presents a trade-off between reaction conditions and safety. Sodium borohydride offers a milder, safer, and operationally simpler method suitable for many applications. In contrast, while requiring more stringent anhydrous conditions and careful handling due to its high reactivity, lithium aluminum hydride is a more powerful reducing agent that could be advantageous for less reactive substrates or to ensure complete conversion. The selection of the optimal synthetic route will depend on the specific substrate, available laboratory infrastructure, and safety considerations. Further optimization of reaction conditions for each method could lead to improved yields and efficiency.
References
In Vitro vs. In Vivo Correlation of 3-(Hydroxymethyl)quinolin-2(1H)-one Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from laboratory discovery to clinical application is a complex process, with a critical step being the correlation of its activity in a controlled in vitro setting to its efficacy and behavior within a living organism, or in vivo. This guide provides a comparative analysis of the in vitro and in vivo activities of quinolin-2(1H)-one derivatives, a class of compounds to which 3-(Hydroxymethyl)quinolin-2(1H)-one belongs. Due to the limited availability of direct comparative data for this compound, this guide will focus on structurally related analogs that have been evaluated in both settings. This approach allows for an objective comparison of performance and provides supporting experimental data to inform future research and development.
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties. The quinolin-2(1H)-one scaffold, in particular, has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative quinolin-2(1H)-one analogs. This data provides a quantitative comparison to understand the potential translation of in vitro potency to in vivo activity.
Table 1: In Vitro Cytotoxicity of Quinolin-2(1H)-one Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| KA3D (Quinoline-2-thione derivative) | SKOV3 (Ovarian Cancer) | MTT | ~25 (at 48h) | [1] |
| Compound 91b1 (Quinoline derivative) | A549 (Lung Cancer) | MTS | Not Specified | [2] |
| FBA-TPQ (Makaluvamine analog) | MCF-7 (Breast Cancer) | Not Specified | < 1 | |
| Compound 5m (Dihydropyrroloquinolin-1-one) | Leishmania donovani amastigotes | Not Specified | 8.36 | [3] |
Table 2: In Vivo Efficacy of Quinolin-2(1H)-one Analogs
| Compound ID | Animal Model | Cancer Type/Disease | Dosing Regimen | In Vivo Efficacy | Reference |
| KA3D (Quinoline-2-thione derivative) | Xenograft mice | Ovarian Cancer | Not Specified | Significant tumor suppression | [1] |
| Compound 91b1 (Quinoline derivative) | Nude mice xenograft | Not Specified | Not Specified | Significantly reduced tumor size | [2] |
| FBA-TPQ (Makaluvamine analog) | Mouse MCF-7 Xenograft | Breast Cancer | 5-20 mg/kg/day, 3 days/week | Up to 71.6% tumor growth inhibition | |
| Compound 5m (Dihydropyrroloquinolin-1-one) | BALB/c mice | Visceral Leishmaniasis | 12.5 mg/kg, i.p. | 56.2% (liver) & 61.1% (spleen) parasite burden inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of quinolin-2(1H)-one derivatives.
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, such as a quinolin-2(1H)-one derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
2. In Vivo Xenograft Tumor Model
Xenograft models are commonly used to evaluate the antitumor efficacy of novel compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group, which can be expressed as a percentage of tumor growth inhibition (TGI).
-
Toxicity Assessment: The general health of the mice, including body weight changes and any signs of toxicity, is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the evaluation of quinolin-2(1H)-one derivatives, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of 3-(Hydroxymethyl)quinolin-2(1H)-one (CAS No. 90097-45-3), ensuring the safety of laboratory personnel and adherence to regulatory compliance.
Hazard Profile and Safety Precautions
Based on available data for this compound and related quinoline compounds, this chemical should be handled as a hazardous substance. Quinoline derivatives can be toxic if swallowed, harmful in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects.[1][2] They can also be toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is used to minimize exposure:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or with a fume hood. | --- |
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 90097-45-3 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
Data obtained from various chemical supplier databases.
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste identification, segregation, and collection.
Experimental Protocol: Waste Disposal
Objective: To safely collect and prepare for disposal all waste streams containing this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and contaminated cleaning materials.
-
Segregate this waste from other incompatible chemical waste streams to prevent hazardous reactions.
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
On the label, clearly write the full chemical name: "this compound" and any other components of the waste mixture. Do not use abbreviations.
-
-
Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into the labeled solid hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.
-
Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed normally.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Personal protective equipment for handling 3-(Hydroxymethyl)quinolin-2(1H)-one
Essential Safety and Handling Guide for 3-(Hydroxymethyl)quinolin-2(1H)-one
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.
Immediate Safety and Hazard Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar quinolinone and quinoline derivatives indicate that it should be handled as a hazardous substance.[1][2] Potential hazards are presumed to include:
-
Acute Toxicity : May be harmful if swallowed.
-
Skin Irritation : May cause skin irritation upon contact.
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][3]
-
Respiratory Irritation : Inhalation of powder may cause respiratory irritation.[3]
-
Aquatic Toxicity : Many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[1][4]
Due to these potential risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 90097-45-3 | [5][6] |
| Molecular Formula | C₁₀H₉NO₂ | [5][6] |
| Molecular Weight | 175.18 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 200°C | [6] |
| Storage Temperature | 2-8°C (protect from light) | [6] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive barrier between the researcher and the chemical is the first line of defense.[8] The following PPE is required when handling this compound:
| Protection Type | Specific Equipment | Standard / Notes |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard.[9][10] | Must meet ANSI Z.87.1 or equivalent standards.[9] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Inspect gloves for integrity before each use and change them immediately upon contamination.[9] |
| Body | A full-length laboratory coat.[1] | Should be properly fitted to cover personal clothing. |
| Respiratory | Required if handling the compound as a powder outside of a chemical fume hood or if dust formation is likely.[3][10] | An N95 dust mask or a respirator with appropriate cartridges should be used.[3][10] |
Experimental Protocol: Safe Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read and understand all safety precautions.[4]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing and Transfer : When weighing the solid, do so on weighing paper or in a suitable container within the fume hood to prevent dust dispersion. Avoid creating dust.[7][11]
-
Solution Preparation : If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate all work surfaces.
-
Storage : Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7]
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[3] This compound must not be disposed of in regular trash or down the drain.[2]
-
Waste Identification : All materials that have come into contact with this compound must be classified as "Hazardous Chemical Waste".[3] This includes unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[3]
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid waste, including contaminated disposables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Aqueous or solvent-based solutions containing the compound should be collected in a separate, sealed, and labeled liquid waste container.[1]
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant").[1] Do not use abbreviations.
-
Storage of Waste : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[3]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide a complete and accurate description of the waste.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. scbt.com [scbt.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. trimaco.com [trimaco.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
